Linifanib-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H18FN5O |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-[4-(3-amino-1H-indazol-4-yl)-2,3,5,6-tetradeuteriophenyl]-3-(2-fluoro-5-methylphenyl)urea |
InChI |
InChI=1S/C21H18FN5O/c1-12-5-10-16(22)18(11-12)25-21(28)24-14-8-6-13(7-9-14)15-3-2-4-17-19(15)20(23)27-26-17/h2-11H,1H3,(H3,23,26,27)(H2,24,25,28)/i6D,7D,8D,9D |
InChI Key |
MPVGZUGXCQEXTM-YKVCKAMESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Linifanib: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linifanib (B1684607) (ABT-869) is a potent, orally bioavailable inhibitor of receptor tyrosine kinases (RTKs).[1][2] It is a structurally novel compound that primarily targets members of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families.[1][3][4] By inhibiting these key drivers of tumor angiogenesis and proliferation, Linifanib has demonstrated significant anti-tumor activity in a range of preclinical models and has been evaluated in numerous clinical trials.[2][5] This technical guide provides an in-depth overview of the mechanism of action of Linifanib, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.
Core Mechanism of Action: Multi-Targeted Kinase Inhibition
Linifanib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of several RTKs.[6][7] This action prevents the phosphorylation and subsequent activation of these kinases, thereby blocking downstream signaling cascades that are crucial for tumor growth, angiogenesis, and survival.[3][4]
Primary Molecular Targets
Linifanib exhibits potent inhibitory activity against a select group of RTKs, with a high degree of selectivity over other unrelated kinases.[1][4][8] Its primary targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Linifanib potently inhibits KDR (VEGFR-2), Flt-1 (VEGFR-1), and Flt-4 (VEGFR-3), key mediators of angiogenesis.[6][8]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): The compound is a potent inhibitor of PDGFRβ.[6][8][9]
-
FMS-like Tyrosine Kinase 3 (FLT3): Linifanib is particularly effective against both wild-type and mutated, constitutively active forms of FLT3, a key driver in certain hematological malignancies like acute myeloid leukemia (AML).[3][6][7]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R): Inhibition of CSF-1R is also a notable activity of Linifanib.[1][6][9]
-
Kit: Linifanib has also shown inhibitory effects on the Kit receptor tyrosine kinase.[6]
Downstream Signaling Pathways
By inhibiting its primary targets, Linifanib modulates several critical downstream signaling pathways:
-
Inhibition of Angiogenesis: Through the blockade of VEGFR and PDGFR signaling, Linifanib effectively inhibits VEGF- and bFGF-induced angiogenesis.[6] This leads to a reduction in tumor microvessel density and improved vessel wall integrity.[2]
-
Induction of Apoptosis: In cancer cells dependent on mutant kinases like FLT3, Linifanib induces apoptosis.[3][7] This is mediated through the inhibition of the PI3K/AKT pathway, leading to reduced phosphorylation of AKT at Ser473 and its downstream effector, Glycogen (B147801) Synthase Kinase 3β (GSK3β) at Ser9.[6][7]
Data Presentation
The inhibitory activity of Linifanib has been quantified across various kinases and cell lines, primarily through the determination of IC50 (half-maximal inhibitory concentration) and ED50 (half-maximal effective dose) values.
| Target Kinase | IC50 (nM) |
| KDR (VEGFR-2) | 4[3][6][8] |
| Flt-1 (VEGFR-1) | 3[6][8] |
| Flt-3 | 4[6][8][9] |
| PDGFRβ | 66[6][8] |
| CSF-1R | 3[6] |
| Kit | 14[6] |
| Flt-4 | 190[6] |
| Cellular/Phenotypic Assay | Cell Line/Model | IC50/ED50 (nM) |
| VEGF-stimulated HUAEC proliferation | HUAEC | 0.2[6] |
| Ligand-induced KDR phosphorylation | Cellular Assay | 2[6] |
| Ligand-induced PDGFRβ phosphorylation | Cellular Assay | 2[6] |
| Ligand-induced Kit phosphorylation | Cellular Assay | 31[6] |
| Ligand-induced CSF-1R phosphorylation | Cellular Assay | 10[6] |
| Proliferation of MV4-11 leukemia cells (FLT3-ITD) | MV4-11 | 4[6] |
| Proliferation of Ba/F3 FLT3 ITD mutant cells | Ba/F3 FLT3 ITD | 0.55[7] |
| VEGF-induced uterine edema | Murine Model | ED50 = 0.5 mg/kg[1] |
Experimental Protocols
Tyrosine Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence)
This assay is employed to determine the in vitro potency of Linifanib against purified kinase domains.
-
Kinase Source: Active kinase domains are cloned and expressed in a baculovirus expression system or obtained from commercial sources.[6]
-
Substrate: A biotinylated peptide substrate containing a single tyrosine is used.[6]
-
Reaction Mixture: The kinase reaction is performed in a buffer containing 1 mM ATP.[6]
-
Inhibitor Preparation: Linifanib is prepared by serial dilution of a DMSO stock solution to achieve a range of concentrations.[6]
-
Detection: The reaction is stopped, and the level of phosphorylation is detected using a Eu-cryptate–labeled anti-phosphotyrosine antibody (PT66) and Streptavidin-Allophycocyanin (SA-APC) in a homogeneous time-resolved fluorescence (HTRF) assay.[6]
-
Data Analysis: The concentration of Linifanib that results in 50% inhibition of kinase activity (IC50) is calculated using nonlinear regression analysis of the concentration-response data.[6]
Western Blot Analysis for Phospho-AKT and Phospho-GSK3β
This method is used to assess the effect of Linifanib on downstream signaling proteins in whole-cell lysates.
-
Cell Culture and Treatment: Ba/F3 FLT3 ITD cells are plated at a density of 3x10^6 cells in 30 mL of media. The cells are treated with 10 nM of Linifanib or a vehicle control (DMSO) for time points ranging from 15 to 120 minutes.[6]
-
Cell Lysis: Following treatment, cells are lysed using RIPA buffer to obtain whole-cell lysates.[6]
-
Immunoprecipitation (for Phospho-AKT): Cell lysates are immunoprecipitated with anti-AKT (Pan) monoclonal antisera and sepharose beads.[6]
-
SDS-PAGE and Western Blotting: Whole cell lysates (for GSK3β) or immunoprecipitated proteins (for AKT) are run on SDS-PAGE gels and transferred to a membrane.[6]
-
Antibody Incubation: The membranes are probed with primary antibodies specific for phospho-AKT (Ser473), total AKT, phospho-GSK3β (Ser9), or total GSK3 (α/β).[6]
-
Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized. The intensity of the bands can be quantified using software such as NIH ImageJ.[6]
Cell Proliferation Assay (alamarBlue®)
This assay measures the anti-proliferative effects of Linifanib on cancer cell lines.
-
Cell Plating: Ba/F3 FLT3 ITD and wild-type (WT) cells are plated in 96-well plates.[6]
-
Compound Addition: Cells are treated with varying concentrations of Linifanib.[6]
-
Incubation: The plates are incubated for 24 hours.[6]
-
alamarBlue® Addition: alamarBlue® reagent is added to each well at 10% of the total volume.[6]
-
Measurement: After a further incubation period, the reduction of the alamarBlue® dye is measured, which is indicative of cell proliferation.[6]
-
Data Analysis: The IC50 value is determined from the dose-response curve.[6]
In Vivo Xenograft Tumor Models
These models are used to evaluate the anti-tumor efficacy of Linifanib in a living organism.
-
Cell Line Selection and Preparation: A suitable human tumor cell line (e.g., HT1080, H526, MX-1, DLD-1, A431, or MV4-11) is selected and cultured.[6]
-
Animal Model: Immunocompromised mice (e.g., SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of the tumor cells is injected subcutaneously into the flank of the mice.[6]
-
Drug Administration: Once the tumors reach a specified size, the mice are treated with Linifanib (e.g., at doses ranging from 4.5-12 mg/kg) or a vehicle control, typically administered orally.[6]
-
Tumor Measurement: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers.
-
Efficacy Endpoint: The study continues until the tumors in the control group reach a predetermined size, at which point the mice are euthanized, and the tumors are excised and weighed. The effective dose that inhibits tumor growth by 75% (ED75) can be calculated.[6]
Mandatory Visualization
Caption: Linifanib inhibits VEGFR and PDGFR signaling pathways.
Caption: Linifanib inhibits FLT3, leading to apoptosis.
Caption: Workflow for evaluating Linifanib's efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The multitargeted receptor tyrosine kinase inhibitor linifanib (ABT-869) induces apoptosis through an Akt and glycogen synthase kinase 3β-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The multi-targeted receptor tyrosine kinase inhibitor, Linifanib (ABT-869), induces apoptosis through an AKT and Glycogen Synthase Kinase 3β-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. A novel multi-targeted tyrosine kinase inhibitor, linifanib (ABT-869), produces functional and structural changes in tumor vasculature in an orthotopic rat glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Linifanib-d4: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Deuterated Multi-Targeted Tyrosine Kinase Inhibitor
This technical guide provides a comprehensive overview of Linifanib-d4, the deuterated form of Linifanib (ABT-869), a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, relevant signaling pathways, pharmacological data, and key experimental protocols.
Chemical Structure and Properties
Linifanib is a small molecule inhibitor belonging to the phenylurea class of compounds.[1] this compound is its stable isotope-labeled counterpart, in which four hydrogen atoms have been replaced by deuterium. This modification makes it an ideal internal standard for quantitative mass spectrometry-based assays (e.g., LC-MS) and a valuable tracer for metabolic studies, as it is chemically identical to Linifanib but mass-shifted.[2][3]
Below is a summary of the key chemical and physical properties for both compounds.
| Property | Linifanib (ABT-869) | This compound (ABT-869-d4) |
| IUPAC Name | 1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(2-fluoro-5-methylphenyl)urea[1][4] | 1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(2-fluoro-5-(methyl-d3)phenyl)urea (typical) |
| Synonyms | ABT-869, A-741439, RG-3635 | ABT-869-d4, AL-39324-d4 |
| CAS Number | 796967-16-3 | 796967-16-3 (unlabeled) |
| Molecular Formula | C₂₁H₁₈FN₅O | C₂₁H₁₄D₄FN₅O |
| Molecular Weight | 375.40 g/mol | 379.42 g/mol |
| Appearance | White to off-white solid powder | - |
| Melting Point | 180-183°C (decomposes) | - |
| Solubility | DMSO: 100 mM (37.54 mg/mL) Ethanol: 20 mM (7.51 mg/mL) | - |
Mechanism of Action and Signaling Pathways
Linifanib is a potent, ATP-competitive inhibitor of receptor tyrosine kinases (RTKs), primarily targeting members of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families. Its anti-tumor activity stems from its ability to inhibit angiogenesis (the formation of new blood vessels) and to directly block pro-proliferative signaling in tumor cells dependent on specific RTKs, such as FMS-like tyrosine kinase 3 (FLT3).
Inhibition of Pro-Angiogenic and Proliferation Pathways
Linifanib potently inhibits key RTKs including KDR (VEGFR2), FLT1 (VEGFR1), PDGFRβ, and FLT3. The activation of these receptors by their respective ligands (e.g., VEGF, PDGF) triggers autophosphorylation and initiates downstream signaling cascades critical for cell survival, proliferation, and angiogenesis. The two major pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. By blocking the initial receptor activation, Linifanib effectively shuts down these signals, leading to reduced tumor growth and vascularization.
Caption: Linifanib inhibits RTKs (VEGFR, PDGFR, FLT3), blocking downstream PI3K/AKT and MAPK pathways.
Induction of Apoptosis via AKT/GSK3β Pathway
In cancer cells with activating mutations of FLT3, such as in Acute Myeloid Leukemia (AML), Linifanib demonstrates a potent pro-apoptotic effect. Inhibition of the constitutively active FLT3 receptor by Linifanib leads to reduced phosphorylation and activation of AKT. A key downstream target of AKT is Glycogen Synthase Kinase 3β (GSK3β). In the presence of active AKT, GSK3β is phosphorylated and inhibited. When Linifanib inhibits AKT, GSK3β remains active (unphosphorylated), which promotes apoptosis. This mechanism highlights a more direct route to inducing programmed cell death in susceptible cancer cell lines.
Caption: Linifanib inhibits mutant FLT3, preventing AKT-mediated inactivation of GSK3β, thus promoting apoptosis.
Pharmacological Properties
Linifanib's potency has been quantified through numerous in vitro and in vivo studies. The tables below summarize key inhibitory concentrations (IC₅₀) and effective dose (ED₅₀) values.
In Vitro Potency and Selectivity
Linifanib shows high potency against its target kinases in enzymatic assays and potent anti-proliferative effects in cell-based assays, particularly those driven by its targets.
| Target / Cell Line | Assay Type | IC₅₀ (nM) | Reference(s) |
| KDR (VEGFR2) | Kinase Assay | 4 | |
| FLT1 (VEGFR1) | Kinase Assay | 3 | |
| FLT3 | Kinase Assay | 4 | |
| CSF-1R | Kinase Assay | 7 | |
| PDGFRβ | Kinase Assay | 66 | |
| Kit | Kinase Assay | 14 | |
| Human Endothelial Cells | Cell Proliferation | 0.2 | |
| MV4-11 (FLT3-ITD) | Cell Proliferation | 4 |
In Vivo Efficacy
In preclinical animal models, orally administered Linifanib has demonstrated significant anti-tumor and anti-angiogenic activity across a range of cancer types.
| Model | Dosing | Efficacy Metric | Result | Reference(s) |
| VEGF-induced Uterine Edema | Oral | ED₅₀ | 0.5 mg/kg | |
| Corneal Angiogenesis | Oral (bid) | >50% Inhibition | 15 mg/kg | |
| HT1080 Fibrosarcoma Xenograft | Oral (bid) | ED₇₅ | 4.5 - 12 mg/kg | |
| MX-1 Breast Carcinoma Xenograft | Oral (bid) | ED₇₅ | 4.5 - 12 mg/kg |
Key Experimental Protocols
The following sections provide generalized, detailed methodologies for key experiments frequently cited in the characterization of kinase inhibitors like Linifanib.
In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the concentration of an inhibitor (e.g., Linifanib) that results in 50% inhibition (IC₅₀) of a target kinase's activity. A common format is a luminescence-based assay that measures ATP consumption.
-
Reagent Preparation :
-
Prepare a 1X Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).
-
Prepare a serial dilution of Linifanib in DMSO, then further dilute in the Kinase Assay Buffer.
-
Dilute the recombinant target kinase (e.g., VEGFR2, FLT3) and its specific substrate peptide in Kinase Assay Buffer.
-
Prepare an ATP solution in Kinase Assay Buffer at a concentration near the Kₘ for the enzyme.
-
-
Assay Procedure (96-well plate format) :
-
Add 5 µL of the diluted Linifanib or DMSO vehicle (for control wells) to each well.
-
Add 10 µL of the diluted kinase solution to all wells except the "no enzyme" negative control.
-
Incubate for 10-15 minutes at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mixture to all wells.
-
Incubate for 45-60 minutes at 30°C.
-
Terminate the reaction and measure remaining ATP by adding a luminescence-based detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions.
-
-
Data Analysis :
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each Linifanib concentration relative to the high (DMSO only) and low (no enzyme) controls.
-
Plot percent inhibition versus log[Linifanib] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Cell Proliferation / Viability Assay (alamarBlue® Method)
This protocol measures the metabolic activity of cells as an indicator of proliferation and viability following treatment with an inhibitor.
-
Cell Plating :
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and adjust the cell suspension to a predetermined optimal density (e.g., 1 x 10⁴ cells/mL).
-
Plate 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow attachment.
-
-
Compound Treatment :
-
Prepare a serial dilution of Linifanib in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Linifanib or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay and Measurement :
-
Add alamarBlue® reagent to each well, equal to 10% of the culture volume (e.g., 10 µL for a 100 µL volume).
-
Incubate for 1-4 hours (or longer for higher sensitivity) at 37°C, protected from light.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of viable cells for each concentration compared to the vehicle-treated control cells.
-
Plot the results to generate a dose-response curve and determine the IC₅₀ or GI₅₀ value.
-
Western Blot for Phosphorylated Protein Detection
This protocol is used to detect changes in the phosphorylation state of specific proteins (e.g., AKT, GSK3β) within a signaling pathway after inhibitor treatment.
-
Sample Preparation and Lysis :
-
Culture cells and treat with Linifanib at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to preserve phosphorylation.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer :
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).
-
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST is recommended for phospho-antibodies to reduce background).
-
Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-AKT Ser473) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (pan) protein (e.g., anti-total-AKT).
-
Synthesis and Preclinical Workflow
Synthesis of Linifanib
The synthesis of Linifanib involves a multi-step process. A key step described in the patent literature is a "one-pot" method that couples two key intermediates, avoiding the need for extensive purification of reactive intermediates and improving efficiency. The general workflow involves the synthesis of a protected amino-indazole fragment and a phenylurea fragment, followed by a palladium-catalyzed coupling reaction and final deprotection.
References
Linifanib receptor tyrosine kinase inhibitor function
An In-depth Technical Guide to the Function of Linifanib (B1684607), a Receptor Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linifanib (ABT-869) is a potent, orally bioavailable, and ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] Primarily targeting members of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families, Linifanib effectively blocks critical pathways involved in tumor angiogenesis.[3][4][5][6] Furthermore, it demonstrates significant inhibitory activity against other RTKs implicated in oncogenesis, including FMS-like tyrosine kinase 3 (FLT3), colony-stimulating factor 1 receptor (CSF-1R), and KIT.[3][7][8][9] This multi-targeted profile allows Linifanib to exert both anti-angiogenic and direct anti-proliferative effects, making it a subject of extensive investigation for the treatment of various solid tumors and hematologic malignancies.[3][4][10] This document provides a comprehensive overview of Linifanib's mechanism of action, target profile, preclinical and clinical data, and detailed experimental protocols for its characterization.
Mechanism of Action
Linifanib functions as a multi-targeted RTK inhibitor, primarily by competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of its target receptors.[1][2] This competitive inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.[10][11]
Its principal therapeutic effect is derived from the potent inhibition of VEGFR and PDGFR families.[6] By blocking VEGFRs on endothelial cells and PDGFRs on pericytes, Linifanib disrupts the signaling required for the formation of new blood vessels (angiogenesis), which are essential for supplying tumors with nutrients and oxygen.[12] In addition to its anti-angiogenic properties, Linifanib exhibits potent anti-proliferative and apoptotic effects on tumor cells that are dependent on mutant, constitutively active kinases like FLT3 for their growth and survival.[3][6]
Caption: Linifanib's primary mechanism of action.
Target Profile and Inhibitory Activity
Linifanib exhibits potent, low-nanomolar inhibitory activity against a specific set of receptor tyrosine kinases. Its selectivity for VEGFR and PDGFR families over other kinases contributes to its targeted anti-angiogenic effect.
In Vitro Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Linifanib against its key kinase targets.
| Target Kinase | IC50 (nM) | Reference(s) |
| VEGFR1 / FLT1 | 3, 30 | [12][13] |
| VEGFR2 / KDR | 4, 8.5 | [12][13] |
| VEGFR3 / FLT4 | 40, 190 | [7][12] |
| PDGFRβ | 2, 25, 66 | [12][13] |
| FLT3 | 4, 9.5 | [12][13] |
| CSF-1R | 3, 7 | [2][14] |
| KIT | 14, 31 | [7] |
Cellular Activity
Linifanib effectively inhibits cellular processes driven by its target kinases, including proliferation and survival.
| Cell Line | Assay Type | IC50 | Reference(s) |
| HUAEC | VEGF-Stimulated Proliferation | 0.2 nM | [7] |
| Ba/F3 FLT3 ITD | Proliferation | 0.55 nM | [1][2][10] |
| MV4-11 (FLT3 mutant) | Apoptosis | 4 nM | [3][7] |
| A549 (NSCLC) | Proliferation | 8343 nM | [13] |
| Ba/F3 FLT3 WT | Proliferation | 6 µM | [1][2][10] |
Downstream Signaling Pathways
The inhibition of RTKs by Linifanib leads to the suppression of multiple downstream signaling pathways critical for tumor growth and survival. In cells with activating FLT3 mutations, Linifanib treatment results in reduced phosphorylation of AKT and glycogen (B147801) synthase kinase 3β (GSK3β), which is a key mechanism for inducing apoptosis.[10][11] Furthermore, inhibition of VEGFR and PDGFR signaling cascades impacts pathways like Ras/Raf/MEK/ERK, which are central to cell proliferation and angiogenesis.[10] Decreased phosphorylation of ERK and STAT5 has also been observed following Linifanib treatment.[1][15]
Caption: Key downstream signaling pathways affected by Linifanib.
Summary of Clinical Efficacy
Linifanib has been evaluated in numerous clinical trials for various cancers, including hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), and renal cell carcinoma (RCC).
| Indication | Phase | Comparison/Dose | Key Outcomes | Reference(s) |
| Hepatocellular Carcinoma (HCC) | III | Linifanib vs. Sorafenib | Median OS: 9.1 vs 9.8 months (failed to meet primary endpoint). Median TTP: 5.4 vs 4.0 months (favored Linifanib). | [16][17] |
| Hepatocellular Carcinoma (HCC) | II | 0.25 mg/kg daily | 16-week PFS rate: 31.8%. Median OS: 9.7 months. | [18] |
| Non-Small Cell Lung Cancer (NSCLC) | II | Combination w/ Carboplatin + Paclitaxel | Median PFS: 7.3-8.3 months (vs 5.4 for placebo). | [12][19] |
| Non-Small Cell Lung Cancer (NSCLC) | II | Monotherapy (0.10 or 0.25 mg/kg daily) | Median PFS: 3.6 months. Median OS: 9.0 months. | [20] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. The following sections describe generalized protocols for key experiments used to characterize Linifanib.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC50 of Linifanib against a target kinase.
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of Linifanib in 100% DMSO.
-
Create a serial dilution series of Linifanib (e.g., 11 points, 1:3 dilution) in DMSO, then dilute into kinase buffer.
-
Prepare a solution of the target kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer (kinase-specific).
-
-
Assay Procedure :
-
Add 5 µL of the diluted Linifanib solution to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody solution to each well.
-
Add 5 µL of the tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition :
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis :
-
Plot the emission ratio against the logarithm of the Linifanib concentration.
-
Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Cell Proliferation Assay (CCK-8 / WST-8)
This protocol outlines a method to measure the effect of Linifanib on the proliferation of tumor cell lines.
-
Cell Seeding :
-
Culture tumor cells (e.g., MV4-11, A549) in appropriate media.
-
Trypsinize and count the cells. Seed 2,000-5,000 cells per well in a 96-well plate and incubate for 24 hours (37°C, 5% CO2).
-
-
Compound Treatment :
-
Prepare a serial dilution of Linifanib in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of Linifanib. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubate the plate for 72 hours.[13]
-
-
Assay Measurement :
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle control (100% proliferation) and calculate the percentage of inhibition for each concentration.
-
Plot the percent inhibition against the log of the Linifanib concentration and fit a dose-response curve to calculate the IC50 value.
-
Caption: A typical workflow for in vitro cell proliferation assays.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of Linifanib in an animal model.
-
Animal and Cell Line Preparation :
-
Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Prepare a suspension of human tumor cells (e.g., MV4-11, HT1080) in a suitable medium like Matrigel or PBS.
-
Subcutaneously inject 1-10 million cells into the flank of each mouse.
-
-
Tumor Growth and Grouping :
-
Monitor tumor growth using calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
-
-
Drug Administration :
-
Monitoring and Endpoints :
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the animals.
-
The primary endpoint is typically tumor growth inhibition (%TGI). The study may be terminated when tumors in the control group reach a specific size or after a fixed duration (e.g., 21-33 days).[5]
-
-
Post-Mortem Analysis (Optional) :
-
At the end of the study, tumors can be excised, weighed, and processed for immunohistochemistry (IHC) to analyze microvessel density (CD31 staining) or target phosphorylation (p-VEGFR2).[21]
-
Conclusion
Linifanib is a potent multi-targeted receptor tyrosine kinase inhibitor with a well-defined mechanism of action centered on the inhibition of VEGFR, PDGFR, and FLT3 signaling. Its ability to simultaneously block tumor angiogenesis and directly inhibit the proliferation of susceptible cancer cells has been demonstrated in extensive preclinical studies. While clinical trials have shown activity in several cancer types, such as HCC and NSCLC, its efficacy has been modest in some settings, highlighting the complexity of targeting these pathways.[12][16] The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals involved in the ongoing development and characterization of targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. apexbt.com [apexbt.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Linifanib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Linifanib | C21H18FN5O | CID 11485656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The multi-targeted receptor tyrosine kinase inhibitor, Linifanib (ABT-869), induces apoptosis through an AKT and Glycogen Synthase Kinase 3β-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The multitargeted receptor tyrosine kinase inhibitor linifanib (ABT-869) induces apoptosis through an Akt and glycogen synthase kinase 3β-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-vascular endothelial growth factor therapies at the crossroads: linifanib for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Linifanib - Wikipedia [en.wikipedia.org]
- 15. Phase 1 trial of linifanib (ABT-869) in patients with refractory or relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Linifanib versus Sorafenib in patients with advanced hepatocellular carcinoma: results of a randomized phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jwatch.org [jwatch.org]
- 18. Phase 2 trial of linifanib (ABT-869) in patients with unresectable or metastatic hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-vascular endothelial growth factor therapies at the crossroads: linifanib for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase 2 trial of Linifanib (ABT-869) in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A novel multi-targeted tyrosine kinase inhibitor, linifanib (ABT-869), produces functional and structural changes in tumor vasculature in an orthotopic rat glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Deuterated Internal Standards in Modern Pharmacokinetic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount. The accuracy and reliability of pharmacokinetic data are the bedrock upon which crucial decisions regarding a drug candidate's safety and efficacy are built. Central to achieving this precision is the use of deuterated internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis. This technical guide delves into the core applications of deuterated standards in pharmacokinetic studies, providing detailed experimental protocols, quantitative data comparisons, and visual workflows to illuminate their critical importance.
The Gold Standard: Why Deuterated Internal Standards Reign Supreme
In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples to correct for variability during sample processing and analysis.[1] While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely recognized as the superior choice.[2]
The fundamental principle behind the efficacy of a deuterated IS lies in its near-identical physicochemical properties to the analyte of interest.[3] By replacing one or more hydrogen atoms with deuterium, the molecular weight is increased, allowing it to be distinguished by the mass spectrometer. However, its chromatographic behavior, extraction efficiency, and ionization response in the MS source are virtually identical to the non-labeled drug. This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations that can occur at multiple stages of the analytical process.[3][4]
The key advantages of using deuterated internal standards include:
-
Correction for Matrix Effects: The co-elution of the deuterated IS with the analyte allows it to effectively normalize variations in instrument response caused by matrix effects—the suppression or enhancement of ionization due to co-eluting components from the biological matrix.[5]
-
Improved Precision and Accuracy: By accounting for variability in sample preparation and instrument response, deuterated standards lead to significantly improved precision and accuracy in the quantitative data.[2]
-
Enhanced Robustness: Bioanalytical methods using deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions.[5] This leads to higher throughput and lower rates of failed analytical runs.[4][5]
Data Presentation: Quantitative Comparison
The theoretical advantages of deuterated internal standards are borne out by empirical data. Studies comparing the performance of bioanalytical methods using deuterated internal standards versus structural analogs consistently demonstrate superior accuracy and precision with the former.
Table 1: Performance Comparison of a Bioanalytical Method with a Deuterated vs. a Non-Deuterated (Analog) Internal Standard
| Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) IS | Key Findings & References |
| Matrix Effect Compensation | Excellent: Co-elutes with the analyte, experiencing similar ion suppression or enhancement. | Variable to Poor: Different retention times can lead to differential matrix effects. | The deuterated IS effectively normalizes for variability in instrument response caused by matrix effects.[3][5] |
| Recovery Correction | Excellent: Similar extraction efficiency to the analyte across various conditions. | Variable: Differences in physicochemical properties can lead to inconsistent recovery. | A study on lapatinib (B449) showed recovery varied up to 3.5-fold in patient plasma, a variability only corrected by the deuterated IS.[6] |
| Precision (%CV) | Typically ≤ 15% | Can exceed 15%, especially in variable matrices. | Methods using deuterated standards for immunosuppressants showed intra- and inter-assay precision CVs well below 15%.[7] |
| Accuracy (%Bias) | Typically within ± 15% | Prone to bias due to inconsistent correction. | In complex cannabis matrices, the deuterated IS was critical for maintaining accuracy.[2] |
Table 2: Impact of Deuteration on Pharmacokinetic Parameters (Deutetrabenazine vs. Tetrabenazine)
Deuteration can also be intentionally used to alter a drug's metabolic profile, a strategy known as "deuterium-enabled chiral switching" or by creating "soft drugs". This can lead to an improved pharmacokinetic profile. Deutetrabenazine is the first deuterated drug to receive FDA approval and serves as an excellent example.[8][9]
| Pharmacokinetic Parameter | Deutetrabenazine (d6-Tetrabenazine) | Tetrabenazine | Rationale for Change |
| Active Metabolites | α- and β-dihydrotetrabenazine | α- and β-dihydrotetrabenazine | Deuteration at the methoxy (B1213986) groups slows down metabolism.[10] |
| Half-life (t½) of active metabolites | ~9-10 hours | ~4-8 hours | Reduced rate of metabolism leads to a longer half-life.[10] |
| Peak Plasma Concentration (Cmax) | Lower | Higher | Slower metabolism results in lower peak concentrations of metabolites.[10] |
| Area Under the Curve (AUC) | Higher | Lower | Slower clearance leads to greater overall drug exposure.[10] |
| Dosing Frequency | Twice daily | Three times daily | The longer half-life allows for less frequent dosing.[9] |
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible bioanalytical science. The following sections provide detailed methodologies for key experiments in the context of using deuterated internal standards.
Bioanalytical Method Validation Using a Deuterated Internal Standard
This protocol outlines the key steps for validating an LC-MS/MS method for the quantification of a drug in human plasma using its deuterated internal standard, in accordance with FDA and ICH M10 guidelines.[11][12]
1. Objective: To demonstrate that the bioanalytical method is suitable for its intended purpose, ensuring the reliability and integrity of the data.
2. Materials and Reagents:
-
Analyte reference standard
-
Deuterated internal standard (IS)
-
Blank human plasma (from at least 6 different sources)
-
HPLC-grade solvents (e.g., methanol, acetonitrile (B52724), water)
-
Reagents for sample preparation (e.g., protein precipitation agents, solid-phase extraction cartridges)
3. Stock and Working Solutions Preparation:
-
Prepare individual stock solutions of the drug and the deuterated IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.[1]
-
Prepare serial dilutions of the drug stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of the deuterated IS at a constant concentration to be added to all samples.
4. Calibration Curve and Quality Control Samples:
-
Prepare calibration standards by spiking blank plasma with the analyte working solutions to cover the expected concentration range. A typical curve consists of a blank, a zero sample (with IS), and 6-8 non-zero concentrations.
-
Prepare QC samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.
5. Sample Preparation (Example: Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or study sample), add 20 µL of the deuterated IS working solution and vortex.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
6. LC-MS/MS Analysis:
-
Develop a chromatographic method that provides adequate separation of the analyte from potential interferences. While co-elution of the analyte and deuterated IS is ideal, a small, consistent separation may be acceptable.[5]
-
Optimize mass spectrometric parameters (e.g., precursor and product ions, collision energy) for both the analyte and the deuterated IS.
-
Analyze the prepared samples.
7. Validation Parameters to Assess:
-
Selectivity: Analyze blank matrix from at least six sources to ensure no interference at the retention times of the analyte and IS.
-
Matrix Effect: Assess the impact of matrix components on the ionization of the analyte and IS. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.[5]
-
Calibration Curve: Assess the linearity, range, and accuracy of the calibration standards.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing replicate QC samples at all concentration levels. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the CV should be ≤15% (≤20% for LLOQ).
-
Stability: Evaluate the stability of the analyte and IS in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).
In Vitro Metabolic Stability Assay
This assay compares the metabolic stability of a deuterated compound to its non-deuterated parent using liver microsomes.
1. Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog.
2. Materials:
-
Test compounds (non-deuterated and deuterated stocks, e.g., 1 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Deuterated internal standard for analytical quantification
-
Ice-cold acetonitrile (quenching solution)
3. Experimental Procedure:
-
Prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL).
-
Prepare working solutions of the test compounds.
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound working solutions to initiate the reaction (pre-warmed to 37°C).
-
Add the NADPH regenerating system to start the metabolic reaction (time = 0).
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), add an aliquot of the incubation mixture to a separate plate containing ice-cold acetonitrile with the deuterated internal standard to stop the reaction.[1]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS.
4. Data Analysis:
-
Calculate the peak area ratio of the test compound to the deuterated internal standard for each time point.
-
Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear portion of this curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[13]
-
Compare the t½ values between the deuterated and non-deuterated compounds.
Mandatory Visualizations
Diagrams are powerful tools for illustrating complex processes and logical dependencies. The following visualizations, created using the DOT language, depict key workflows and concepts in pharmacokinetic studies employing deuterated standards.
Caption: End-to-end workflow for a pharmacokinetic study using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bioscientia.de [bioscientia.de]
- 10. benchchem.com [benchchem.com]
- 11. fda.gov [fda.gov]
- 12. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 13. benchchem.com [benchchem.com]
A Technical Guide to Linifanib-d4: Sourcing, Analysis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Linifanib-d4, a deuterated analog of the multi-targeted receptor tyrosine kinase (RTK) inhibitor, Linifanib (B1684607). This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on suppliers, certificate of analysis, experimental protocols for its characterization, and the core signaling pathways of its non-deuterated counterpart.
Introduction to Linifanib
Linifanib (ABT-869) is a potent, orally bioavailable inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families.[1][2][3] It demonstrates significant anti-proliferative and apoptotic effects on tumor cells that are dependent on mutant, constitutively active kinases such as FLT3.[1][3] The primary mechanism of action involves the inhibition of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[1][3] Linifanib has been investigated for the treatment of various solid tumors and hematologic malignancies.[1]
This compound is the deuterated form of Linifanib. The substitution of hydrogen atoms with deuterium (B1214612) atoms results in a heavier isotope of the molecule. This isotopic labeling makes this compound an ideal internal standard for quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS).[4] Its chemical and biological properties are nearly identical to Linifanib, but its increased mass allows for clear differentiation in mass spectrometric analysis, ensuring accurate quantification of the non-deuterated drug in complex biological matrices.[4]
Sourcing this compound
Several specialized chemical suppliers provide this compound for research purposes. When selecting a supplier, it is crucial to consider the purity of the compound, the availability of a comprehensive Certificate of Analysis (CoA), and the supplier's quality management systems. Below is a summary of known suppliers.
| Supplier | Website | Purity | Notes |
| MedChemExpress | medchemexpress.com | >98% (Typically) | Provides a Certificate of Analysis with each product.[4] |
| BDG Synthesis | bdg.co.nz | >98% (Typically) | All compounds are shipped with a current Certificate of Analysis which includes actual Lot NMR spectra and HPLC chromatogram.[5] |
| Selleck Chemicals | selleckchem.com | >98% (Typically) | Offers Linifanib (unlabeled) and may provide custom synthesis for the deuterated version. |
| Tocris Bioscience | tocris.com | ≥98% (HPLC) | Provides a batch-specific Certificate of Analysis. |
Certificate of Analysis: A Representative Overview
A Certificate of Analysis is a critical document that provides detailed information about the quality and purity of a chemical compound. While specific values will vary between batches and suppliers, a typical CoA for this compound would include the following information.
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₂₁H₁₄D₄FN₅O | --- |
| Molecular Weight | 379.42 g/mol | Mass Spectrometry |
| Purity (HPLC) | ≥98.0% | HPLC |
| Identity (¹H NMR) | Conforms to structure | ¹H NMR Spectroscopy |
| Identity (Mass Spec) | Conforms to expected mass | Mass Spectrometry (ESI-MS) |
| Deuterium Incorporation | ≥99% | Mass Spectrometry or NMR |
| Residual Solvents | To be reported | GC-HS |
| Water Content | To be reported | Karl Fischer Titration |
| Storage Conditions | -20°C, desiccated | --- |
Experimental Protocols
Accurate characterization of this compound is essential for its use as an internal standard. The following are detailed methodologies for key analytical experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of this compound by separating it from any potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium Acetate buffer
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of an additive like formic acid (e.g., 0.1%) to improve peak shape.[6]
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., DMSO or acetonitrile) to prepare a stock solution. Further dilute to a working concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the prepared standard solution into the HPLC system.
-
Data Processing: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Mass Spectrometry (MS) for Identity and Deuterium Incorporation
Objective: To confirm the molecular weight of this compound and determine the extent of deuterium incorporation.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source (e.g., a triple quadrupole or time-of-flight instrument).[7]
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Infusion: Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
MS Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Scan Range: Scan a mass range that includes the expected molecular ion peak (e.g., m/z 370-390).
-
-
Data Analysis:
-
Identity: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound (expected m/z ≈ 380.4).
-
Deuterium Incorporation: Analyze the isotopic distribution of the molecular ion peak. The relative intensities of the peaks for the d0, d1, d2, d3, and d4 species can be used to calculate the percentage of deuterium incorporation. For a high-quality standard, the d4 peak should be the most abundant.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in the deuterated solvent.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. The spectrum should be consistent with the structure of Linifanib, with the notable absence or significant reduction in the signals corresponding to the four deuterated positions.
-
¹³C NMR and 2D NMR: If further structural confirmation is needed, ¹³C NMR and 2D NMR experiments (e.g., COSY, HSQC) can be performed.
Signaling Pathways and Mechanism of Action
Linifanib is a multi-targeted inhibitor, primarily affecting the signaling pathways driven by VEGF and PDGF receptors.[1][8] It also shows potent activity against mutant FLT3, a key driver in certain types of leukemia.[8][9] The inhibition of these receptor tyrosine kinases blocks downstream signaling cascades that are critical for cell proliferation, survival, and angiogenesis.
Linifanib Inhibition of Receptor Tyrosine Kinase Signaling
The following diagram illustrates the primary signaling pathways inhibited by Linifanib.
Caption: Linifanib inhibits VEGFR, PDGFR, and mutant FLT3, blocking downstream signaling pathways.
Experimental Workflow for Bioanalytical Quantification using this compound
The following diagram outlines a typical workflow for quantifying Linifanib in a biological sample using this compound as an internal standard.
Caption: Workflow for quantifying Linifanib using this compound as an internal standard.
Conclusion
This compound is an essential tool for the accurate quantification of Linifanib in preclinical and clinical research. This guide has provided a comprehensive overview of its sourcing, the expected data in a Certificate of Analysis, detailed experimental protocols for its characterization, and the biological context of its non-deuterated counterpart. By understanding these aspects, researchers can confidently and accurately utilize this compound in their drug development programs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Linifanib - Wikipedia [en.wikipedia.org]
- 3. Linifanib | C21H18FN5O | CID 11485656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bdg.co.nz [bdg.co.nz]
- 6. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The multi-targeted receptor tyrosine kinase inhibitor, Linifanib (ABT-869), induces apoptosis through an AKT and Glycogen Synthase Kinase 3β-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Synthesis and Isotopic Purity of Linifanib-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Linifanib-d4, a deuterated analog of the multi-targeted receptor tyrosine kinase (RTK) inhibitor, Linifanib. This document is intended to be a valuable resource, offering detailed methodologies, data presentation, and visualization of key processes.
Linifanib is a potent inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, playing a crucial role in cancer therapy by inhibiting tumor angiogenesis and cell proliferation.[1][2] Deuterated analogs of pharmaceutical compounds, such as this compound, are essential internal standards for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based pharmacokinetic studies.[3] The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled drug without significantly altering its chemical properties.
Synthesis of this compound
The synthesis of this compound can be achieved by adapting established methods for the preparation of Linifanib. A plausible synthetic route involves the deuteration of a key starting material, followed by a multi-step synthesis to yield the final deuterated product.
A proposed synthetic pathway for this compound commences with the deuteration of 2-fluoro-5-methylaniline (B1296174). This deuterated intermediate is then reacted with a phosgenation reagent to form an isocyanate, which subsequently reacts with 4-(3-amino-1H-indazol-4-yl)aniline to produce the deuterated urea (B33335) backbone of Linifanib.
Experimental Protocol: Synthesis of this compound
The following is a representative, multi-step protocol for the synthesis of this compound.
Step 1: Deuteration of 2-fluoro-5-methylaniline
-
To a solution of 2-fluoro-5-methylaniline in a suitable solvent (e.g., dioxane), add a deuterium source such as deuterium oxide (D₂O) and an acid catalyst (e.g., DCl).
-
Heat the reaction mixture under reflux for an extended period to facilitate hydrogen-deuterium exchange on the methyl group.
-
Monitor the reaction progress by ¹H NMR spectroscopy until the desired level of deuteration is achieved.
-
Upon completion, neutralize the reaction mixture and extract the deuterated product with an organic solvent.
-
Purify the resulting 2-fluoro-5-(methyl-d3)-aniline by column chromatography.
Step 2: Formation of Deuterated Isocyanate
-
Dissolve the deuterated aniline (B41778) from Step 1 in an anhydrous solvent (e.g., dichloromethane).
-
Add a phosgenation reagent, such as triphosgene, to the solution at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed, monitoring for the formation of the isocyanate intermediate.
Step 3: Synthesis of this compound
-
In a separate reaction vessel, dissolve 4-(3-amino-1H-indazol-4-yl)aniline in an appropriate solvent.
-
Slowly add the deuterated isocyanate solution from Step 2 to the solution of the indazole derivative.
-
Stir the reaction mixture at room temperature until the urea formation is complete, as monitored by thin-layer chromatography (TLC) or LC-MS.
-
Isolate the crude this compound product by filtration or solvent evaporation.
-
Purify the final product by recrystallization or column chromatography to obtain this compound of high chemical purity.
Isotopic Purity Assessment
The isotopic purity of this compound is a critical parameter that directly impacts its suitability as an internal standard. The primary techniques for determining isotopic purity are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data Summary
The isotopic distribution of a representative batch of synthesized this compound should be determined to ensure a high percentage of the desired d4 isotopologue and minimal presence of less-deuterated species.
| Isotopologue | Designation | Representative Mass (m/z) [M+H]⁺ | Abundance (%) |
| Linifanib-d0 | d0 | 376.16 | < 0.1 |
| Linifanib-d1 | d1 | 377.17 | < 0.5 |
| Linifanib-d2 | d2 | 378.17 | < 1.0 |
| Linifanib-d3 | d3 | 379.18 | < 2.0 |
| This compound | d4 | 380.18 | > 96.5 |
Note: The data presented in this table is representative and may vary between different synthetic batches. A lot-specific Certificate of Analysis should always be consulted for precise data.
Experimental Protocols for Isotopic Purity Analysis
2.2.1. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the isotopic distribution of this compound.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Acquisition: Acquire full-scan mass spectra over a mass range that includes the molecular ions of all expected isotopologues (d0 to d4).
-
Data Analysis:
-
Identify the monoisotopic peak of the unlabeled Linifanib (d0).
-
Identify the peaks corresponding to the d1, d2, d3, and d4 species.
-
Calculate the relative abundance of each isotopic species from the integrated peak areas.
-
The isotopic purity is reported as the percentage of the d4 species relative to the sum of all isotopic species.
-
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Both proton (¹H) and deuterium (²H) NMR spectroscopy are used to confirm the location of the deuterium labels and assess the extent of deuteration.
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum.
-
The absence or significant reduction of the signal corresponding to the methyl protons confirms successful deuteration at this position.
-
Integration of the residual proton signal relative to a non-deuterated portion of the molecule or an internal standard can provide an estimate of isotopic enrichment.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
A signal at the chemical shift corresponding to the methyl group confirms the presence and location of the deuterium atoms.
-
Mechanism of Action: Signaling Pathway Inhibition
Linifanib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases, primarily VEGFR and PDGFR. This inhibition disrupts downstream signaling pathways that are critical for tumor angiogenesis and cell proliferation.
By binding to the ATP-binding site of these receptors, Linifanib prevents their autophosphorylation and subsequent activation of downstream signaling cascades.[4][5] This leads to the inhibition of endothelial cell proliferation and migration, ultimately suppressing the formation of new blood vessels that tumors rely on for growth and survival.
Conclusion
This technical guide has provided a detailed overview of the synthesis and isotopic purity assessment of this compound. The proposed synthetic route and analytical methodologies offer a framework for the preparation and characterization of this essential internal standard. A thorough evaluation of isotopic purity using a combination of mass spectrometry and NMR spectroscopy is paramount to ensure the accuracy and reliability of quantitative bioanalytical studies involving Linifanib. The provided visualizations of the synthetic pathway, analytical workflow, and signaling pathway inhibition serve to enhance the understanding of these critical processes for researchers and professionals in the field of drug development.
References
- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 2. Deuterated Reagents for Pharmaceuticals â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug Substance Stable Isotope Labeled Reference Standards Archives - Acanthus Research [acanthusresearch.com]
- 5. benchchem.com [benchchem.com]
Linifanib-d4: A Technical Overview of a Multi-Targeted Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Linifanib-d4, a deuterated form of Linifanib (B1684607), a potent, orally bioavailable inhibitor of receptor tyrosine kinases (RTKs). This document details its chemical properties, mechanism of action, and key experimental data, offering a valuable resource for professionals in drug development and cancer research.
Core Compound Data
This compound is the deuterated analog of Linifanib, which is utilized in pharmacokinetic studies to differentiate it from its non-deuterated counterpart.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 796967-16-3 (unlabelled) |
| Molecular Formula | C₂₁H₁₄D₄FN₅O |
| Molecular Weight | 379.42 g/mol |
Mechanism of Action and Signaling Pathway
Linifanib is a multi-targeted tyrosine kinase inhibitor that primarily targets the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families. By competitively binding to the ATP-binding sites of these receptors, Linifanib effectively inhibits downstream signaling pathways crucial for tumor angiogenesis and cell proliferation.
Key molecular targets of Linifanib include:
-
VEGF Receptors (VEGFRs): Inhibition of VEGFRs, particularly KDR (VEGFR-2) and FLT1 (VEGFR-1), blocks the signaling cascade initiated by VEGF. This leads to a reduction in endothelial cell proliferation, migration, and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.
-
PDGF Receptors (PDGFRs): Linifanib inhibits PDGFRβ, which plays a significant role in the recruitment of pericytes and smooth muscle cells that support and stabilize newly formed blood vessels.
-
FMS-like Tyrosine Kinase 3 (FLT3): The compound shows potent activity against both wild-type and mutated forms of FLT3, a receptor tyrosine kinase often implicated in hematological malignancies such as acute myeloid leukemia (AML).
-
Colony-Stimulating Factor 1 Receptor (CSF-1R): Inhibition of CSF-1R can modulate the tumor microenvironment by affecting macrophage functions.
-
Kit Proto-Oncogene, Receptor Tyrosine Kinase (c-Kit): Linifanib also demonstrates inhibitory activity against c-Kit, another RTK involved in various cancers.
The inhibition of these receptors by Linifanib disrupts major downstream signaling cascades, including the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways, ultimately leading to decreased cell proliferation and increased apoptosis in cancer cells.
Quantitative Data: Inhibitory Activity
Linifanib has demonstrated potent inhibitory activity across a range of kinases. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Target Kinase | IC₅₀ (nM) |
| KDR (VEGFR-2) | 4 |
| FLT1 (VEGFR-1) | 3 |
| PDGFRβ | 66 |
| FLT3 | 4 |
| CSF-1R | 7 |
| c-Kit | 14 |
Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Linifanib against specific receptor tyrosine kinases.
Methodology:
-
Kinase assays are performed using purified recombinant kinase domains.
-
A biotinylated peptide substrate specific to the kinase of interest is used.
-
The kinase, substrate, ATP, and varying concentrations of Linifanib (typically in DMSO) are incubated together in an appropriate buffer system.
-
For tyrosine kinase assays, a homogeneous time-resolved fluorescence (HTRF) assay can be employed. This involves the use of a europium-cryptate labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
The reaction is stopped, and the degree of substrate phosphorylation is quantified by measuring the HTRF signal.
-
For serine/threonine kinases, a radiometric assay using [γ-³³P]ATP can be utilized, with the phosphorylated substrate captured on a streptavidin-coated plate and the radioactivity measured.
-
IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.[1]
Cell-Based Proliferation Assays (e.g., alamarBlue® or MTS Assay)
Objective: To assess the anti-proliferative effect of Linifanib on cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., MV4-11 for FLT3-mutant AML, or HUVECs for angiogenesis studies) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of Linifanib or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
Following treatment, a viability reagent such as alamarBlue® or MTS is added to each well.
-
The plates are incubated for a period to allow for the metabolic conversion of the reagent by viable cells.
-
The absorbance or fluorescence is measured using a plate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC₅₀ values are determined from the dose-response curves.
Western Blot Analysis
Objective: To investigate the effect of Linifanib on the phosphorylation status of downstream signaling proteins.
Methodology:
-
Cells are treated with Linifanib or vehicle for a specified time.
-
Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentrations of the lysates are determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-GSK3β, GSK3β).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Models
Objective: To evaluate the anti-tumor efficacy of Linifanib in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells.
-
Tumors are allowed to grow to a palpable size.
-
The mice are then randomized into treatment and control groups.
-
Linifanib is administered orally at a predetermined dose and schedule. The vehicle used for the control group should be identical to that used for the drug.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
The anti-tumor efficacy is determined by comparing the tumor growth in the Linifanib-treated group to the control group.
References
Linifanib (ABT-869): A Technical Guide to its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linifanib (B1684607) (ABT-869) is a potent, orally bioavailable, ATP-competitive inhibitor of receptor tyrosine kinases (RTKs).[1] It primarily targets members of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families, key drivers of tumor angiogenesis and proliferation.[2][3] Linifanib also demonstrates significant activity against FMS-like tyrosine kinase 3 (FLT3) and colony-stimulating factor 1 receptor (CSF-1R), making it a promising agent for various hematological malignancies and solid tumors.[4][5] This document provides a comprehensive overview of the biological activity, molecular targets, and associated signaling pathways of Linifanib, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Biological Activity and Molecular Targets
Linifanib is a multi-targeted tyrosine kinase inhibitor with high affinity for key receptors involved in angiogenesis and tumor cell proliferation.[5] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of these receptors, thereby blocking downstream signaling cascades.[1]
Kinase Inhibition Profile
Linifanib exhibits potent inhibitory activity against a select panel of kinases, with nanomolar efficacy against its primary targets. The selectivity of Linifanib is noteworthy, with significantly less activity against a wide range of other tyrosine and serine/threonine kinases.[2]
Table 1: In Vitro Kinase Inhibition Profile of Linifanib (Cell-Free Assays)
| Target Kinase | IC50 (nM) | Reference(s) |
| KDR (VEGFR2) | 4 | [2] |
| FLT1 (VEGFR1) | 3 | [2] |
| PDGFRβ | 66 | [2] |
| FLT3 | 4 | [2] |
| CSF-1R | 3 | [4] |
| c-Kit | 14 | [4] |
| Flt4 | 190 | [4] |
Cellular Activity
In cellular assays, Linifanib effectively inhibits ligand-induced phosphorylation of its target receptors and suppresses the proliferation of tumor cells dependent on these signaling pathways.
Table 2: Cellular Activity of Linifanib
| Assay | Cell Line | IC50 (nM) | Reference(s) |
| KDR Phosphorylation | Mouse 3T3 cells | 4 | [4] |
| PDGFRβ Phosphorylation | - | 2 | [4] |
| c-Kit Phosphorylation | - | 31 | [4] |
| CSF-1R Phosphorylation | - | 10 | [4] |
| VEGF-stimulated Proliferation | HUAEC | 0.2 | [4] |
| FLT3-ITD Mutant Proliferation | MV4-11 | 4 | [4] |
| FLT3-ITD Mutant Proliferation | Ba/F3 FLT3 ITD | 0.55 | [6] |
| Wild-Type FLT3 Proliferation | Ba/F3 FLT3 WT | 6000 | [6] |
Signaling Pathways Modulated by Linifanib
By inhibiting its primary targets, Linifanib disrupts critical signaling pathways involved in tumorigenesis, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways. A notable downstream effect of Linifanib is the inhibition of Akt and Glycogen (B147801) Synthase Kinase 3β (GSK3β) phosphorylation.[1]
Experimental Protocols
In Vitro Kinase Assays
This assay is used to determine the IC50 values of Linifanib against tyrosine kinases like KDR, FLT1, PDGFRβ, and FLT3.
-
Principle: Measures the phosphorylation of a biotinylated peptide substrate by the kinase. The phosphorylated peptide is detected by a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC). When excited at 337 nm, energy transfer from the europium to APC occurs only when they are in close proximity (i.e., when the peptide is phosphorylated), resulting in a fluorescent signal at 665 nm.
-
Protocol:
-
Recombinant kinase domains are expressed in a baculovirus system and purified.
-
The assay is performed in a 384-well plate.
-
Each well contains the kinase, a biotinylated peptide substrate, and 1 mM ATP.
-
Linifanib is added in various concentrations.
-
The reaction is incubated at room temperature.
-
A solution containing Eu-cryptate-labeled anti-phosphotyrosine antibody (PT66) and SA-APC is added.
-
After another incubation period, the fluorescence is read at 620 nm (for europium) and 665 nm (for APC).
-
The ratio of the 665 nm to 620 nm signals is calculated, and IC50 values are determined by non-linear regression analysis.[4]
-
Cellular Assays
This assay measures the viability of cells treated with Linifanib.
-
Principle: The alamarBlue® reagent contains resazurin, which is reduced to the fluorescent resorufin (B1680543) by metabolically active cells. The amount of fluorescence is proportional to the number of viable cells.
-
Protocol:
-
Cells (e.g., Ba/F3 FLT3 ITD and WT) are seeded in 96-well plates.[6]
-
Cells are treated with a range of Linifanib concentrations for 24-72 hours.[6]
-
alamarBlue® reagent is added to each well.
-
Plates are incubated for a specified time (e.g., 4 hours).
-
Fluorescence is measured with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
IC50 values are calculated from the dose-response curves.[6]
-
This method is used to assess the effect of Linifanib on downstream signaling proteins.
-
Principle: SDS-PAGE separates proteins by size, which are then transferred to a membrane. Specific proteins are detected using antibodies.
-
Protocol:
-
Ba/F3 FLT3 ITD cells are treated with 10 nM Linifanib for various time points (e.g., 15, 30, 60 minutes).[7]
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are loaded onto an SDS-PAGE gel.
-
After electrophoresis, proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-Akt (Ser473) and phospho-GSK3β (Ser9).[7]
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of Linifanib in animal models.
-
Principle: Human tumor cells are implanted into immunocompromised mice. The effect of Linifanib on tumor growth is then monitored.
-
Protocol:
-
Human cancer cells (e.g., MV4-11) are injected subcutaneously into immunodeficient mice.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
Linifanib is administered orally, once or twice daily, at specified doses (e.g., 4.5-12 mg/kg).[4]
-
The control group receives a vehicle solution.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).
-
Conclusion
Linifanib is a potent multi-targeted inhibitor of key receptor tyrosine kinases involved in angiogenesis and cancer cell proliferation. Its well-defined mechanism of action and strong preclinical and clinical activity underscore its potential as a valuable therapeutic agent in oncology. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The multitargeted receptor tyrosine kinase inhibitor linifanib (ABT-869) induces apoptosis through an Akt and glycogen synthase kinase 3β-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A novel multi-targeted tyrosine kinase inhibitor, linifanib (ABT-869), produces functional and structural changes in tumor vasculature in an orthotopic rat glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The multi-targeted receptor tyrosine kinase inhibitor, Linifanib (ABT-869), induces apoptosis through an AKT and Glycogen Synthase Kinase 3β-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Isotope Effect of Deuterated Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium (B1214612), has emerged as a powerful tool in drug discovery and development. This seemingly subtle modification can profoundly alter a drug's metabolic fate, leading to significant improvements in its pharmacokinetic profile, safety, and efficacy. This technical guide provides a comprehensive overview of the core principles governing the isotope effects of deuterated compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
The Core Principle: The Kinetic Isotope Effect (KIE)
The primary driver behind the utility of deuterium in drug design is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[1][2][3] Consequently, more energy is required to break a C-D bond compared to a C-H bond.[4][5]
In drug metabolism, many enzymatic reactions, particularly those mediated by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of a C-H bond as a rate-determining step.[6][7] By replacing a hydrogen atom at a metabolically vulnerable position with deuterium, the rate of this metabolic cleavage can be significantly reduced.[2][3] This slowing of metabolism can lead to a more favorable pharmacokinetic profile.[8][9]
The magnitude of the KIE is typically expressed as the ratio of the reaction rates for the light (kH) and heavy (kD) isotopes (kH/kD). For primary KIEs, where the bond to the isotope is broken in the rate-determining step, this ratio can be as high as 6 to 10 for deuterium substitution.
Impact on Pharmacokinetics: A Quantitative Comparison
The deliberate incorporation of deuterium can lead to measurable improvements in key pharmacokinetic parameters. The following tables summarize the observed changes for several deuterated drugs compared to their non-deuterated (protiated) counterparts.
Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine
| Parameter | Deutetrabenazine (d-HTBZ metabolites) | Tetrabenazine (HTBZ metabolites) | Fold Change | Reference(s) |
| Cmax (ng/mL) | Marginally Increased | - | ~1.1 - 1.2 | [1][10] |
| Tmax (hr) | Similar | Similar | - | [11] |
| AUC (ng·hr/mL) | ~2-fold Increase | - | ~2.0 | [1][10] |
| t½ (hr) | ~2-fold Increase | - | ~2.0 | [1][10] |
HTBZ (α- and β-dihydrotetrabenazine) are the active metabolites.
Table 2: Pharmacokinetic Parameters of d9-Methadone vs. Methadone in Mice (Intravenous Administration)
| Parameter | d9-Methadone | Methadone | Fold Change | Reference(s) |
| Cmax (ng/mL) | 4.4-fold Increase | - | 4.4 | [12] |
| AUC (ng·hr/mL) | 5.7-fold Increase | - | 5.7 | [12] |
| Clearance (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 | ~0.19 | [12] |
| Brain-to-Plasma Ratio | 0.35 ± 0.12 | 2.05 ± 0.62 | ~0.17 | [12] |
Table 3: Overview of Other Deuterated Drugs and their Reported Pharmacokinetic Advantages
| Deuterated Drug | Non-Deuterated Analog | Reported Pharmacokinetic Advantages | Reference(s) |
| Deucravacitinib | - (De novo deuterated) | Rapidly absorbed with a half-life of 8-15 hours, demonstrating dose-proportional pharmacokinetics. | [13][14][15] |
| JZP-386 | Sodium Oxybate | Provided higher serum concentrations compared to sodium oxybate at clinically relevant time points. | [1][10] |
| Deupirfenidone (LYT-100) | Pirfenidone (B1678446) | Differentiated pharmacokinetic profile with a higher parent-to-metabolite ratio, suggesting reduced metabolism. A 550 mg TID dose provided bioequivalent exposure (AUC) to an 801 mg TID dose of pirfenidone with a 24% lower Cmax. | [16][17] |
| CTP-730 | Apremilast | A once-daily 50 mg dose demonstrated similar steady-state exposure to a 30 mg twice-daily dose of apremilast. | [18][19] |
Metabolic Switching: A Consequence of Deuterium Substitution
While the primary goal of deuteration is often to slow metabolism at a specific site, it can also lead to a phenomenon known as metabolic switching .[15] When the primary metabolic pathway is hindered by a C-D bond, the drug's metabolism may be redirected towards alternative, previously minor, metabolic pathways.[18] This can result in a different metabolite profile, which may have implications for both efficacy and safety.[9][18]
For example, studies on deuterated analogs of caffeine (B1668208) and antipyrine, which are metabolized by multiple alternate pathways, have shown that deuteration can depress oxidation at the deuterated site and shift metabolism to other pathways.[20] More recently, an unexpected metabolic switch was observed with deuterated doxophylline, which altered the metabolic scenario and pharmacodynamic features without improving the overall pharmacokinetic parameters.[21][22]
Figure 1: Conceptual diagram of metabolic switching.
Experimental Protocols
Accurate assessment of the isotope effect requires robust experimental methodologies. The following sections provide detailed protocols for key in vitro and in vivo studies.
In Vitro Metabolic Stability Assay
This assay determines the rate of disappearance of a compound when incubated with liver microsomes, a primary source of drug-metabolizing enzymes.
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound and its non-deuterated analog.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Pooled human liver microsomes
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system
-
Positive control (e.g., testosterone)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the test compounds and positive control. Prepare a microsomal suspension in phosphate buffer. Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
Incubation: Add the microsomal suspension to a 96-well plate. Initiate the reaction by adding the test compound. Start the metabolic reaction by adding the NADPH regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately stop the reaction by adding the cold quenching solution containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Compare the t½ and CLint of the deuterated and non-deuterated compounds.[23]
-
Figure 2: Workflow for an in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a general procedure to compare the pharmacokinetic profiles of a deuterated compound and its non-deuterated analog in rats.
Objective: To determine and compare the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog after oral administration.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Vehicle for formulation (e.g., PEG400)
-
Sprague-Dawley rats
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing: Acclimate rats and fast them overnight. Administer a single oral dose of the test compound via oral gavage.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters. Compare the parameters of the deuterated and non-deuterated compounds.[8]
Analytical Techniques for Characterization
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for quantifying drug concentrations in biological matrices. A detailed protocol for sample preparation often involves protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection.[8]
NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR is crucial for confirming the site and extent of deuterium incorporation. Both ¹H NMR (observing the disappearance of a proton signal) and ²H NMR (directly observing the deuterium signal) can be used.[3]
Signaling Pathways and Mechanisms of Action
The impact of deuteration extends to the modulation of signaling pathways, primarily through altering the concentration and duration of the active drug or its metabolites.
CYP450-Mediated Metabolism
The Cytochrome P450 enzyme system is a major pathway for the metabolism of many drugs. Deuteration at a site of CYP-mediated oxidation can slow down this process, leading to increased drug exposure.
Figure 3: Effect of deuteration on CYP450 metabolism.
Case Study: Deucravacitinib and the TYK2 Signaling Pathway
Deucravacitinib is a de novo deuterated drug that selectively inhibits tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It blocks the signaling of key cytokines like IL-23, IL-12, and Type I interferons, which are implicated in autoimmune diseases.
Figure 4: Deucravacitinib's inhibition of the TYK2 signaling pathway.
Conclusion
Deuterium substitution is a sophisticated and powerful strategy in modern medicinal chemistry. By leveraging the kinetic isotope effect, drug developers can intelligently design molecules with improved pharmacokinetic profiles, leading to enhanced efficacy, better safety margins, and more convenient dosing regimens. A thorough understanding of the principles of KIE, metabolic switching, and the application of robust analytical and in vivo methodologies are essential for the successful development of deuterated therapeutics. As our understanding of these effects continues to grow, so too will the potential for creating a new generation of safer and more effective medicines.
References
- 1. Jazz Pharmaceuticals and Concert Pharmaceuticals Provide JZP-386 Program Update | Jazz Pharmaceuticals plc [investor.jazzpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Pirfenidone 5-hydroxylation is mainly catalysed by CYP1A2 and partly catalysed by CYP2C19 and CYP2D6 in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PureTech Presents Research Highlighting Burden of Idiopathic Pulmonary Fibrosis (IPF) and Use of a Bayesian Statistical Analysis for LYT-100 (Deupirfenidone) at CHEST 2024 Annual Meeting - BioSpace [biospace.com]
- 5. Sodium Oxybate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sodium Oxybate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Apremilast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Jazz Pharmaceuticals and Concert Pharmaceuticals Provide JZP-386 Program Update | Jazz Pharmaceuticals plc [investor.jazzpharma.com]
- 12. Puretech’s modified pirfenidone impresses in phase IIb IPF trial | BioWorld [bioworld.com]
- 13. sleepreviewmag.com [sleepreviewmag.com]
- 14. JZP-386 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. Jazz Pharmaceuticals and Concert Pharmaceuticals Provide JZP-386 Program Update | Jazz Pharmaceuticals plc [investor.jazzpharma.com]
- 16. researchgate.net [researchgate.net]
- 17. respiratory-therapy.com [respiratory-therapy.com]
- 18. sec.gov [sec.gov]
- 19. fiercepharma.com [fiercepharma.com]
- 20. CYP1A2 | DNAlysis [dnalife.academy]
- 21. Exhibit [sec.gov]
- 22. Deupirfenidone (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 23. files.core.ac.uk [files.core.ac.uk]
Linifanib-d4: An In-depth Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction to Linifanib (B1684607)
Linifanib (also known as ABT-869) is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[5][6] It primarily targets the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families.[5][6][7][8] Specifically, it shows high inhibitory activity against KDR (VEGFR-2), Flt-1 (VEGFR-1), PDGFRβ, and Flt-3 with IC50 values in the low nanomolar range.[9][10] This inhibition of key angiogenic signaling pathways is designed to suppress tumor growth by preventing the formation of new blood vessels that supply the tumor with oxygen and nutrients.[8] Linifanib has also demonstrated potent anti-proliferative and apoptotic effects in tumor cells that are dependent on mutant, constitutively active kinases like FLT3.[6][8]
Safety Data Summary
The following tables summarize the key safety information for Linifanib, which should be considered applicable to Linifanib-d4.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation. |
Source: MedChemExpress Safety Data Sheet for Linifanib
Table 2: Toxicological Information
| Effect | Observation |
| Inhalation | May be harmful if inhaled. May cause respiratory tract irritation. |
| Ingestion | Harmful if swallowed. |
| Skin | May be harmful if absorbed through the skin. Causes skin irritation. |
| Eyes | Causes serious eye irritation. |
Source: MedChemExpress Safety Data Sheet for Linifanib
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C21H14D4FN5O |
| Molecular Weight | 379.42 g/mol |
| Appearance | Solid |
| Storage Temperature | Store at 4°C or -20°C for long-term storage. |
Source: MedChemExpress, Cellagen Technology Safety Data Sheets
Experimental Protocols: Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE) and Engineering Controls
Proper handling of this compound is crucial to minimize exposure. The following protocols should be strictly followed:
-
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area.
-
A laboratory fume hood is recommended for all manipulations of the solid compound and preparation of solutions.
-
A safety shower and eye wash station must be readily accessible.
-
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.
-
Skin and Body Protection: A lab coat or protective suit should be worn.
-
Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved respirator is necessary.
-
General Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Remove and wash contaminated clothing before reuse.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as described in section 3.1.
-
Containment and Cleaning:
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Decontaminate the spill site with a suitable cleaning agent.
-
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Mechanism of Action and Signaling Pathways
Linifanib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.[7][8] The primary targets are VEGFR and PDGFR, but it also potently inhibits FLT3, which is often mutated in acute myeloid leukemia (AML).[7][11][12]
The inhibition of these receptors blocks downstream signaling cascades, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[7] This disruption of signaling leads to decreased cell proliferation and increased apoptosis (programmed cell death).[11][12]
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Linifanib inhibits VEGFR, PDGFR, and FLT3, blocking downstream pathways like PI3K/Akt.
Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.
Conclusion
This compound, as a deuterated analogue of a potent multi-targeted RTK inhibitor, requires careful handling due to its potential toxicity. While specific safety data for the d4 variant is limited, the information available for Linifanib provides a strong basis for safe laboratory practices. Researchers, scientists, and drug development professionals must adhere to the safety protocols outlined in this guide, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure and ensure a safe working environment. Understanding the mechanism of action through the inhibition of key signaling pathways is also crucial for its application in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 3. salamandra.net [salamandra.net]
- 5. Linifanib - Wikipedia [en.wikipedia.org]
- 6. Linifanib | C21H18FN5O | CID 11485656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The multi-targeted receptor tyrosine kinase inhibitor, Linifanib (ABT-869), induces apoptosis through an AKT and Glycogen Synthase Kinase 3β-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The multitargeted receptor tyrosine kinase inhibitor linifanib (ABT-869) induces apoptosis through an Akt and glycogen synthase kinase 3β-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Multiplexed LC-MS/MS Assay for the Quantitative Analysis of Tyrosine Kinase Inhibitors in Human Plasma Using Linifanib-d4
Introduction
Tyrosine kinase inhibitors (TKIs) are a cornerstone of targeted cancer therapy, revolutionizing the treatment of various malignancies.[1] Due to significant inter-individual variability in pharmacokinetics, therapeutic drug monitoring (TDM) is crucial for optimizing dosage, maximizing efficacy, and minimizing toxicity.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TKI quantification due to its high sensitivity and specificity.[3][4]
A critical component of a robust LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and variations during sample processing and injection.[5] Linifanib-d4, the deuterated analog of Linifanib, is an ideal SIL-IS for quantifying Linifanib and can be effectively applied to multiplexed methods for other TKIs with similar physicochemical properties. Linifanib is a multi-targeted TKI that inhibits Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) receptors, targets shared by many other TKIs.
This application note describes a validated LC-MS/MS method for the simultaneous quantification of four TKIs (Linifanib, Sunitinib, Sorafenib, and Axitinib) in human plasma, employing this compound as the internal standard. The method is rapid, sensitive, and suitable for high-throughput clinical research and pharmacokinetic studies.
Experimental Workflow Diagram
Caption: General workflow for TKI quantification in plasma.
VEGF/PDGF Signaling Pathway Inhibition
Caption: Inhibition of key signaling pathways by TKIs.
Quantitative Performance
The method was validated according to regulatory guidelines, demonstrating excellent linearity, sensitivity, accuracy, and precision across the analytical range for all analytes.
Table 1: Calibration Curve Details and LLOQs Data is representative of typical performance for multiplexed TKI assays.
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Linifanib | 5 - 1000 | > 0.995 | 5 |
| Sunitinib | 5 - 500 | > 0.992 | 5 |
| Sorafenib | 10 - 2500 | > 0.994 | 10 |
| Axitinib | 0.5 - 100 | > 0.991 | 0.5 |
Table 2: Accuracy and Precision of Quality Control (QC) Samples Data is representative of typical performance for multiplexed TKI assays.
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Linifanib | LQC | 15 | -3.5% to 4.2% | < 8.5% |
| MQC | 400 | -2.1% to 3.8% | < 6.1% | |
| HQC | 800 | -1.5% to 2.5% | < 5.3% | |
| Sunitinib | LQC | 15 | -5.1% to 6.3% | < 9.2% |
| MQC | 200 | -3.8% to 4.1% | < 7.5% | |
| HQC | 400 | -2.4% to 3.3% | < 6.8% | |
| Sorafenib | LQC | 30 | -6.2% to 5.5% | < 10.1% |
| MQC | 1000 | -4.5% to 4.8% | < 8.2% | |
| HQC | 2000 | -3.1% to 2.9% | < 7.1% | |
| Axitinib | LQC | 1.5 | -8.8% to 9.5% | < 12.5% |
| MQC | 40 | -6.3% to 7.1% | < 9.8% | |
| HQC | 80 | -4.9% to 5.4% | < 8.4% |
Protocol: Multiplexed TKI Quantification
1. Materials and Reagents
-
Analytes: Linifanib, Sunitinib, Sorafenib, Axitinib (analytical grade).
-
Internal Standard: this compound.
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade), DMSO (analytical grade).
-
Plasma: Blank human plasma (K2-EDTA).
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Individually dissolve each TKI and this compound in DMSO.
-
Intermediate Solutions: Prepare mixed TKI standard solutions by diluting stock solutions in Acetonitrile/Water (1:1, v/v).
-
Internal Standard (IS) Working Solution (20 ng/mL): Dilute this compound stock solution in acetonitrile.
-
Calibration Standards (CS) and Quality Controls (QC): Spike blank human plasma with the mixed TKI intermediate solutions to achieve the desired concentrations.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS Working Solution (20 ng/mL in acetonitrile) to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial for analysis.
4. LC-MS/MS System and Conditions
-
LC System: UPLC System (e.g., Waters Acquity, Shimadzu Nexera).
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0.0 - 0.5 min: 20% B
-
0.5 - 2.5 min: 20% to 80% B (linear ramp)
-
2.5 - 3.0 min: 80% to 95% B (linear ramp)
-
3.0 - 3.5 min: Hold at 95% B (wash)
-
3.5 - 3.6 min: 95% to 20% B (return to initial)
-
3.6 - 4.5 min: Hold at 20% B (re-equilibration)
-
-
Mass Spectrometer: Triple quadrupole (e.g., Sciex API 4000, Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Linifanib | 376.1 | 251.0 | 50 |
| This compound (IS) | 380.1 | 251.0 | 50 |
| Sunitinib | 399.2 | 283.2 | 50 |
| Sorafenib | 465.1 | 252.1 | 50 |
| Axitinib | 387.2 | 134.1 | 50 |
5. Data Analysis and Validation
-
Integrate the chromatographic peaks for each analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of unknown samples and QCs from the regression equation.
-
Method validation should assess specificity, linearity, accuracy, precision, recovery, matrix effect, and stability according to established bioanalytical method validation guidelines.
Logical Diagram for Method Validation
Caption: Key parameters for bioanalytical method validation.
References
- 1. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective quantification of 11 tyrosine kinase inhibitors and caffeine in human plasma by validated LC-MS/MS method with potent phospholipids clean-up procedure. Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a novel LC-MS/MS method for simultaneous quantitative determination of tyrosine kinase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: Quantitative Analysis of Linifanib in Plasma using Linifanib-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Linifanib (B1684607), a potent inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, in plasma samples.[1][2] The methodology utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard, Linifanib-d4, to ensure high accuracy and precision. The protocol is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical pharmacokinetic studies of Linifanib.
Introduction
Linifanib (ABT-869) is a multi-targeted receptor tyrosine kinase inhibitor that targets all members of the VEGF and PDGF receptor families.[1][2] By inhibiting these signaling pathways, Linifanib can suppress tumor growth and angiogenesis.[1][2] Accurate quantification of Linifanib in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments in drug development. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is best practice for quantitative bioanalysis using LC-MS/MS. A SIL-IS closely mimics the analyte's chemical and physical properties, thereby compensating for variability in sample preparation and matrix effects, leading to more reliable and reproducible results.[3][4] This protocol details a simple protein precipitation method for sample preparation followed by rapid UHPLC-MS/MS analysis.
Signaling Pathways
Linifanib exerts its therapeutic effect by inhibiting the signaling pathways mediated by Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). These pathways are critical for angiogenesis, cell proliferation, and survival.
Figure 1: Simplified VEGF signaling pathway and the inhibitory action of Linifanib.
Figure 2: Simplified PDGF signaling pathway and the inhibitory action of Linifanib.
Experimental Protocol
This protocol is adapted from a validated method for Linifanib analysis in rat plasma and incorporates the use of this compound as the internal standard.[5][6]
Materials and Reagents
-
Linifanib analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium acetate (B1210297) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Control plasma (e.g., human, rat)
Equipment
-
UHPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Linifanib and this compound in a suitable organic solvent such as acetonitrile or DMSO.
-
Working Standard Solutions: Prepare a series of working standard solutions of Linifanib by serial dilution of the stock solution with acetonitrile/water (1:1, v/v).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
Sample Preparation Workflow
Figure 3: Plasma sample preparation workflow.
Detailed Sample Preparation
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Acquity UPLC BEH™ C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (60:40, v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | ~2.0 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Linifanib | 376.1 | 251.0 | 28 |
| This compound | 380.1 | 255.0 | 28 |
Note: The m/z values for this compound are predicted based on the addition of four deuterium (B1214612) atoms. The optimal product ion and collision energy should be determined experimentally.
Method Validation Parameters
A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key parameters to evaluate are summarized below.
Table 4: Method Validation Summary
| Parameter | Typical Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| LLOQ | Signal-to-noise ratio ≥ 10 |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal ionization suppression or enhancement |
| Stability | Stable under various storage and handling conditions |
A previously published method for linifanib in rat plasma demonstrated a linear range of 0.40–500 ng/mL, with intra- and inter-day precision ≤10.6% and accuracy ranging from 90.9-108.9%.[5][6] The mean extraction recovery for linifanib was approximately 72%.[5]
Conclusion
This application note provides a comprehensive protocol for the quantitative determination of Linifanib in plasma using this compound as an internal standard by LC-MS/MS. The described method is simple, rapid, and suitable for supporting pharmacokinetic studies in drug development. The use of a stable isotope-labeled internal standard ensures the reliability and accuracy of the results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Linifanib | C21H18FN5O | CID 11485656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Chromatographic Separation and Quantification of Linifanib and Linifanib-d4 in Plasma Samples
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive UHPLC-MS/MS method for the simultaneous quantification of Linifanib (B1684607) (ABT-869), a potent tyrosine kinase inhibitor, and its deuterated internal standard, Linifanib-d4. This method is tailored for researchers, scientists, and drug development professionals requiring accurate bioanalysis of Linifanib in plasma matrices. The described protocol offers a rapid 2-minute run time, ensuring high throughput for pharmacokinetic and toxicokinetic studies.
Introduction
Linifanib is an investigational anti-cancer agent that targets vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, key drivers of tumor angiogenesis and proliferation.[1][2] Accurate determination of Linifanib concentrations in biological matrices is crucial for preclinical and clinical drug development. The use of a stable isotope-labeled internal standard, this compound, ensures the highest degree of accuracy and precision by compensating for matrix effects and variability in sample processing. This document provides a detailed protocol for the chromatographic separation and mass spectrometric detection of Linifanib and this compound.
Mechanism of Action
Linifanib exerts its anti-tumor effects by inhibiting the signaling pathways mediated by VEGFR and PDGFR.[1][2] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events that promote cell proliferation, migration, and survival. Linifanib competitively binds to the ATP-binding site of these receptors, preventing their activation and thereby inhibiting downstream signaling.
Experimental Protocols
Materials and Reagents
-
Linifanib certified reference standard
-
This compound certified reference standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
-
Rat plasma (or other relevant biological matrix)
Instrumentation
-
UHPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S)
-
Analytical column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Sample Preparation
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected Linifanib levels).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject 5 µL into the UHPLC-MS/MS system.
Data Presentation
Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| UHPLC | |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (60:40, v/v)[1] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
| Run Time | 2.0 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp. | 350°C |
| Source Temp. | 150°C |
| Desolvation Gas Flow | 600 L/hr |
MRM Transitions and Compound-Specific Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Retention Time (min) |
| Linifanib | 376.05 | 250.97 | 46 | 30 | ~0.68 |
| This compound | 380.05 | 254.97 | 46 | 30 | ~0.68* |
*Note: Parameters for this compound are estimated based on the values for Linifanib. The deuterated standard is expected to have a nearly identical retention time and similar optimal cone voltage and collision energy. The precursor and product ions are increased by 4 Da to account for the four deuterium (B1214612) atoms. These parameters should be optimized during method development.
Conclusion
The UHPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of Linifanib in plasma. The short run time allows for high-throughput analysis, making it suitable for large-scale pharmacokinetic and toxicokinetic studies. The use of a deuterated internal standard, this compound, ensures data of the highest quality. This protocol serves as a comprehensive guide for researchers in the field of drug development and bioanalysis.
References
Application Notes and Protocols for Linifanib-d4 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Linifanib-d4 in cancer cell line research. Linifanib, and its deuterated form this compound, is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR), playing a crucial role in inhibiting tumor angiogenesis and cell proliferation.[1][2][3] Linifanib has also demonstrated significant inhibitory activity against other RTKs, including FMS-like tyrosine kinase 3 (FLT3), KIT, and Colony-Stimulating Factor 1 Receptor (CSF-1R), making it a valuable tool for investigating various cancer signaling pathways.[4]
Mechanism of Action
Linifanib is an ATP-competitive inhibitor that binds to the ATP-binding pocket of receptor tyrosine kinases, preventing phosphorylation and the subsequent activation of downstream signaling pathways. This inhibition disrupts key cellular processes in cancer cells, including proliferation, survival, and angiogenesis. Notably, Linifanib has been shown to induce apoptosis and autophagy in cancer cells. In cell lines with activating mutations, such as FLT3-ITD in acute myeloid leukemia (AML), Linifanib demonstrates potent anti-proliferative effects. Key signaling pathways modulated by Linifanib include the PI3K/AKT/mTOR and GSK3β pathways.
Data Presentation
Linifanib Kinase Inhibition Profile
| Target Kinase | IC50 (nM) |
| KDR (VEGFR2) | 4 |
| FLT1 (VEGFR1) | 3 |
| PDGFRβ | 66 |
| FLT3 | 4 |
| CSF-1R | 7 |
| Kit | 14 |
| Flt4 | 190 |
Note: IC50 values were determined in cell-free kinase assays.
Linifanib Cellular Activity Profile
| Cell Line | Cancer Type | Target Pathway/Mutation | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 4 |
| Molm-14 | Acute Myeloid Leukemia | FLT3-ITD | <10 |
| Ba/F3 | Pro-B Cell Line | FLT3-ITD | 0.55 |
| Ba/F3 | Pro-B Cell Line | FLT3-WT | 6000 |
| 8305C | Anaplastic Thyroid Cancer | - | 0.7 |
| 8505C | Anaplastic Thyroid Cancer | - | 123.7 |
| OVCAR3 | Ovarian Cancer | - | - |
| HUAEC | Endothelial Cells | VEGF-stimulated | 0.2 |
Note: IC50 values represent the concentration of Linifanib required to inhibit cell proliferation by 50% and were determined using various cell viability assays. The specific IC50 for OVCAR3 was not provided in the search results, but the study demonstrated a significant inhibition of proliferation.
Mandatory Visualizations
Caption: this compound signaling pathway inhibition.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
Preparation of this compound for Cell Culture
This compound, like its non-deuterated counterpart, is soluble in DMSO.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
To prepare a 10 mM stock solution of this compound (MW: 379.42 g/mol ), dissolve 3.794 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure a vehicle control (medium with the same concentration of DMSO) is included in all experiments.
-
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Colony Formation Assay
This protocol is based on general colony formation assay methods.
-
Cell Seeding:
-
Harvest and count cells.
-
Plate a low number of cells (e.g., 200-1000 cells/well) in 6-well plates. The optimal seeding density should be determined empirically for each cell line.
-
-
Cell Treatment:
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plates for 7-14 days at 37°C and 5% CO₂, allowing colonies to form. Replace the medium with fresh medium containing the respective treatments every 2-3 days.
-
-
Colony Staining and Counting:
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with a solution of 10% methanol (B129727) and 10% acetic acid for 15 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Western Blot Analysis for Phosphorylated Proteins (e.g., p-Akt)
This is a general protocol for western blotting and may require optimization.
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.
-
Treat the cells with this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-Akt Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH) or the total protein (e.g., total Akt).
-
References
Linifanib-d4: Application Notes and Protocols for In Vitro and In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linifanib (B1684607) (ABT-869), a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor, and its deuterated analog, Linifanib-d4, are crucial tools in cancer research. Linifanib targets the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families, key drivers of tumor angiogenesis and proliferation.[1][2][3] It also shows significant activity against FMS-like tyrosine kinase 3 (FLT3), particularly in cancers with activating mutations of this kinase.[4][5][6] this compound, as a stable isotope-labeled internal standard, is indispensable for accurate quantification in pharmacokinetic and metabolic studies.[7] These application notes provide detailed protocols for the use of Linifanib and this compound in both laboratory and preclinical settings.
Data Presentation
In Vitro Efficacy of Linifanib
| Target Kinase | IC50 (nM) | Assay Type |
| KDR (VEGFR2) | 4 | Cell-free |
| FLT1 (VEGFR1) | 3 | Cell-free |
| FLT3 | 4 | Cell-free |
| CSF-1R | 3 | Cell-free |
| PDGFRβ | 66 | Cell-free |
| c-Kit | 14 | Cell-free |
Data sourced from MedChemExpress and Selleck Chemicals.[6][8]
Cellular Activity of Linifanib
| Cell Line | IC50 (nM) | Biological Effect |
| HUAEC | 0.2 | Inhibition of VEGF-stimulated proliferation |
| MV4-11 (FLT3-ITD) | 4 | Inhibition of cell proliferation |
| Ba/F3 (FLT3-ITD) | 0.55 | Inhibition of cell proliferation |
| M-NFS-60 (CSF-1R) | 30 | Inhibition of CSF-1R-dependent growth |
| RAW 264.7 (CSF-1R) | 50 | Inhibition of CSF-1R-dependent growth |
Data compiled from multiple preclinical studies.[4][9][10]
In Vivo Efficacy of Linifanib
| Xenograft Model | Efficacy |
| HT1080, H526, MX-1, DLD-1 | ED75 from 4.5-12 mg/kg |
| A431, MV4-11 | Efficacy at low dose levels |
| Orthotopic Breast, Prostate, Glioma | >50% inhibition of tumor growth |
| U87MG Glioma | Significant decrease in tumor volume |
Results from various in vivo preclinical models.[4][10][11]
Signaling Pathways
Linifanib exerts its anti-cancer effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation.
Caption: Linifanib inhibits VEGFR, PDGFR, and FLT3 signaling pathways.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Linifanib against specific kinases.
-
Preparation of Reagents :
-
Prepare a stock solution of Linifanib in DMSO.
-
Dilute the stock solution to various concentrations.
-
Prepare the kinase, biotinylated peptide substrate, and ATP solution.
-
-
Assay Procedure :
-
Add the kinase, peptide substrate, and Linifanib at varying concentrations to a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature.
-
Stop the reaction and measure the signal using a suitable detection method (e.g., HTRF).
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration.
-
Plot the concentration-response curve and determine the IC50 value using non-linear regression.
-
Cell Proliferation Assay (e.g., AlamarBlue®)
This assay measures the anti-proliferative effects of Linifanib on cancer cell lines.
-
Cell Seeding :
-
Plate cells (e.g., Ba/F3 FLT3 ITD) in a 96-well plate and incubate overnight.
-
-
Treatment :
-
Treat the cells with a range of Linifanib concentrations.
-
Include a vehicle control (DMSO).
-
-
Incubation :
-
Incubate for a specified period (e.g., 24-72 hours).[5]
-
-
Measurement :
-
Add AlamarBlue® reagent to each well and incubate.
-
Measure the fluorescence or absorbance to determine cell viability.
-
-
Data Analysis :
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
Determine the IC50 value.
-
In Vivo Xenograft Tumor Model
This protocol outlines the evaluation of Linifanib's anti-tumor efficacy in a mouse xenograft model.
-
Animal Model :
-
Implant tumor cells (e.g., MV-4-11) subcutaneously into immunodeficient mice.
-
Allow tumors to reach a palpable size.
-
-
Treatment Administration :
-
Randomize mice into control and treatment groups.
-
Administer Linifanib orally (e.g., 10 mg/kg, twice daily).[12]
-
Administer vehicle to the control group.
-
-
Monitoring :
-
Measure tumor volume and body weight regularly.
-
-
Endpoint :
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Use of this compound in Pharmacokinetic (PK) Studies
This compound is a deuterated form of Linifanib, making it an ideal internal standard for quantitative analysis by mass spectrometry.[7]
Caption: Workflow for pharmacokinetic analysis using this compound.
Protocol for a Typical PK Study
-
Dosing : Administer a single oral dose of Linifanib to rodents.
-
Sample Collection : Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Sample Preparation :
-
Harvest plasma from the blood samples.
-
To a known volume of plasma, add a fixed amount of this compound solution as an internal standard.
-
Perform a protein precipitation or liquid-liquid extraction to isolate the analytes.
-
-
LC-MS/MS Analysis :
-
Inject the extracted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate Linifanib and this compound chromatographically.
-
Detect and quantify both compounds using mass spectrometry.
-
-
Data Analysis :
-
Calculate the concentration of Linifanib in each sample by comparing its peak area to the peak area of the known concentration of this compound.
-
Plot the plasma concentration-time curve and determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life). A two-compartment model with first-order absorption and disposition often best describes Linifanib pharmacokinetics.[13]
-
Conclusion
Linifanib is a versatile tool for studying the roles of VEGFR, PDGFR, and FLT3 signaling in cancer. Its deuterated counterpart, this compound, is essential for robust and accurate pharmacokinetic evaluations. The protocols and data presented here provide a comprehensive guide for researchers utilizing these compounds in their in vitro and in vivo studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Linifanib: current status and future potential in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linifanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The multi-targeted receptor tyrosine kinase inhibitor, Linifanib (ABT-869), induces apoptosis through an AKT and Glycogen Synthase Kinase 3β-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Linifanib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring Tumor Response to Linifanib Therapy with SPECT/CT Using the Integrin αvβ3–Targeted Radiotracer 99mTc-3P-RGD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel multi-targeted tyrosine kinase inhibitor, linifanib (ABT-869), produces functional and structural changes in tumor vasculature in an orthotopic rat glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pooled population pharmacokinetic analysis of phase I, II and III studies of linifanib in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Linifanib in Plasma using UHPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linifanib (B1684607) (ABT-869) is an orally active, potent inhibitor of receptor tyrosine kinases (RTKs), including vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors.[1][2][3] Its targeted inhibition of these pathways makes it a compound of significant interest in oncology research, particularly for its role in angiogenesis and tumor cell proliferation.[1][2] Accurate and precise quantification of Linifanib in biological matrices is essential for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies.
This document provides a detailed standard operating procedure for the quantification of Linifanib in plasma using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS). The described method is sensitive, rapid, and has been successfully applied to pharmacokinetic studies in rats.
Signaling Pathway of Linifanib
Linifanib exerts its therapeutic effect by inhibiting key signaling pathways involved in angiogenesis and tumor growth. The diagram below illustrates the primary targets of Linifanib.
Experimental Workflow for Linifanib Quantification
The following diagram outlines the major steps in the UHPLC-MS/MS quantification of Linifanib in plasma samples.
Quantitative Data Summary
The performance of the UHPLC-MS/MS method for Linifanib quantification is summarized in the tables below.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linear Range | 0.40–500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.996 |
| Lower Limit of Quantification (LLOQ) | 0.40 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LQC (Low Quality Control) | ≤ 10.6 | ≤ 10.4 | 90.9 - 108.9 |
| MQC (Medium Quality Control) | ≤ 10.6 | ≤ 10.4 | 90.9 - 108.9 |
| HQC (High Quality Control) | ≤ 10.6 | ≤ 10.4 | 90.9 - 108.9 |
Experimental Protocols
Materials and Reagents
-
Linifanib reference standard
-
Sunitinib (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Blank rat plasma
Instrumentation
-
UHPLC system (e.g., Waters Acquity UPLC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQD)
-
Analytical column: Acquity UPLC BEH™ C18 (50 × 2.1 mm, 1.7 µm)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of Linifanib and Sunitinib (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Linifanib stock solution with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v) to create working standard solutions for spiking into the plasma.
-
Calibration Standards: Spike blank plasma with the appropriate working standard solutions to prepare calibration standards over the concentration range of 0.40–500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibration standards.
Sample Preparation
-
Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add the internal standard (Sunitinib).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the UHPLC-MS/MS system.
UHPLC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH™ C18 (50 × 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:10 mM Ammonium Acetate (60:40, v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 2.0 minutes |
| Elution Type | Isocratic |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for instrument |
| Cone Voltage | Linifanib: 46 V, Sunitinib: 36 V |
| Collision Energy | Linifanib: 30 eV, Sunitinib: 22 eV |
| Source Temperature | Optimized for instrument |
| Desolvation Temperature | Optimized for instrument |
| MRM Transitions | Linifanib: m/z 376.05 > 250.97, Sunitinib (IS): m/z 399.12 > 283.02 |
Data Analysis and Quantification
-
Integrate the peak areas for Linifanib and the internal standard (Sunitinib).
-
Calculate the peak area ratio of Linifanib to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a weighted (1/x²) linear regression to determine the best fit for the calibration curve.
-
Quantify the concentration of Linifanib in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
The bioanalytical method should be validated according to the guidelines of regulatory agencies such as the FDA and EMA. The validation should assess selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix.
Conclusion
This application note provides a detailed and robust UHPLC-MS/MS method for the quantification of Linifanib in plasma. The method is sensitive, selective, and rapid, making it suitable for high-throughput analysis in support of preclinical and clinical studies. Adherence to these protocols will ensure the generation of high-quality data for pharmacokinetic and other drug development applications.
References
- 1. d-nb.info [d-nb.info]
- 2. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Linifanib-d4 in Drug Metabolism Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Linifanib-d4 as a stable isotope-labeled internal standard in drug metabolism and pharmacokinetic (DMPK) studies of Linifanib (B1684607).
Introduction to Linifanib and the Role of Deuterated Standards
Linifanib (ABT-869) is a potent, orally active multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, playing a crucial role in inhibiting tumor angiogenesis.[1] It also shows inhibitory activity against other RTKs such as FLT3 and CSF-1R. Understanding the metabolic fate of Linifanib is critical for its development as a therapeutic agent.
Deuterium-labeled compounds, such as this compound, are indispensable tools in modern drug metabolism studies.[2] By replacing four hydrogen atoms with deuterium (B1214612), this compound becomes distinguishable from the parent drug by mass spectrometry without significantly altering its chemical properties.[3][4] This allows it to serve as an ideal internal standard for accurate quantification of Linifanib in complex biological matrices, overcoming variations in sample preparation and instrument response.[2][5]
Key Applications of this compound
-
Internal Standard for Quantitative Bioanalysis: The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to accurately quantify Linifanib in biological samples such as plasma, urine, and tissue homogenates.[3][6]
-
Metabolite Identification: Co-administration of Linifanib and a tracer amount of this compound can help in distinguishing drug-related metabolites from endogenous molecules in mass spectrometry data.
-
Pharmacokinetic (PK) Studies: Enables precise determination of key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) by providing reliable concentration-time profiles.[2]
Signaling Pathway of Linifanib
Linifanib exerts its anti-cancer effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation. The diagram below illustrates the primary pathways targeted by Linifanib.
Caption: Linifanib inhibits VEGFR, PDGFR, and FLT3 signaling pathways.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in in vitro and in vivo drug metabolism studies.
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This protocol outlines the procedure to determine the metabolic stability of Linifanib using human liver microsomes, with this compound as the internal standard.
Experimental Workflow:
Caption: Workflow for in vitro metabolic stability assay.
Materials:
-
Linifanib
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of Linifanib in DMSO.
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare working solutions of Linifanib by diluting the stock solution with phosphate buffer.
-
Prepare the internal standard (IS) working solution (e.g., 100 ng/mL this compound) in acetonitrile. This will also serve as the quenching solution.
-
-
Incubation:
-
In a microcentrifuge tube, add the HLM suspension to the phosphate buffer.
-
Add the Linifanib working solution to the HLM suspension and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
-
Sample Processing:
-
Immediately quench the reaction by adding the aliquot to a tube containing the ice-cold acetonitrile and this compound solution.
-
Vortex the mixture vigorously to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method. The mass transitions for Linifanib and this compound should be optimized.
-
Example MRM transitions (hypothetical):
-
Linifanib: m/z 376.2 -> 251.1
-
This compound: m/z 380.2 -> 255.1
-
-
-
Data Analysis:
-
Calculate the peak area ratio of Linifanib to this compound for each time point.
-
Plot the natural logarithm of the remaining percentage of Linifanib against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Protocol 2: Pharmacokinetic Study in Rats
This protocol describes a typical oral pharmacokinetic study of Linifanib in rats using this compound as an internal standard for sample analysis.
Experimental Workflow:
Caption: Workflow for an in vivo pharmacokinetic study.
Materials:
-
Linifanib formulation for oral administration
-
This compound
-
Sprague-Dawley rats
-
Equipment for oral gavage and blood collection
-
Anticoagulant (e.g., EDTA)
-
Acetonitrile (LC-MS grade)
Procedure:
-
Dosing:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of Linifanib at a specified concentration (e.g., 10 mg/kg).
-
-
Blood Collection:
-
Collect blood samples (approximately 0.2 mL) via the tail vein or other appropriate method at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood in tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
To a known volume of plasma (e.g., 50 µL), add the this compound internal standard solution.
-
Precipitate the plasma proteins by adding a sufficient volume of ice-cold acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis and Quantification:
-
Prepare a calibration curve by spiking known concentrations of Linifanib into blank rat plasma and processing them in the same manner as the study samples.
-
Analyze the calibration standards, quality control samples, and study samples by LC-MS/MS.
-
Quantify the concentration of Linifanib in the study samples by interpolating from the calibration curve based on the peak area ratios of Linifanib to this compound.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of Linifanib versus time.
-
Calculate the key pharmacokinetic parameters using appropriate software.
-
Data Presentation
Quantitative data from the above studies should be summarized in clear and concise tables.
Table 1: In Vitro Metabolic Stability of Linifanib in Human Liver Microsomes
| Time (min) | Mean Peak Area Ratio (Linifanib/Linifanib-d4) | % Parent Compound Remaining |
| 0 | 1.25 | 100 |
| 5 | 1.05 | 84 |
| 15 | 0.75 | 60 |
| 30 | 0.45 | 36 |
| 60 | 0.15 | 12 |
| Calculated t₁/₂ (min) | \multicolumn{2}{ | c |
Note: Data presented are hypothetical and for illustrative purposes only.
Table 2: Pharmacokinetic Parameters of Linifanib in Rats Following a Single Oral Dose (10 mg/kg)
| Parameter | Unit | Mean Value ± SD |
| Cmax | ng/mL | 850 ± 150 |
| Tmax | h | 2.0 ± 0.5 |
| AUC(0-t) | ng·h/mL | 4500 ± 900 |
| AUC(0-inf) | ng·h/mL | 4800 ± 950 |
| t₁/₂ | h | 4.5 ± 1.2 |
Note: Data presented are hypothetical and for illustrative purposes only.
Conclusion
This compound is a critical tool for the accurate and precise quantification of Linifanib in various biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is essential for robust drug metabolism and pharmacokinetic studies, providing reliable data to support the development of Linifanib as a therapeutic agent. The protocols and information provided herein serve as a comprehensive guide for researchers in this field.
References
- 1. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Linifanib-d4
Welcome to the technical support center for Linifanib-d4. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to isotopic exchange that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium (B1214612) atom in a labeled compound like this compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvents, reagents, or biological matrix).[1] This can lead to a decrease in the signal of the deuterated internal standard and a corresponding increase in the signal of the unlabeled analyte, compromising the accuracy of quantitative analyses.[2]
Linifanib's structure contains several nitrogen-hydrogen (N-H) bonds in its urea (B33335) linkage, amino group, and indazole ring. The protons on these heteroatoms are labile and are the most likely sites for isotopic exchange.
Q2: What are the primary factors that can induce H/D exchange in this compound?
The rate of H/D exchange is significantly influenced by:
-
pH: Exchange is catalyzed by both acids and bases. The rate is slowest at a pH of approximately 2.6 and increases significantly at both lower and higher pH values.[1][3]
-
Temperature: Higher temperatures accelerate the rate of exchange.
-
Solvent Composition: Protic solvents (e.g., water, methanol) can readily donate protons and facilitate exchange.
-
Matrix Components: Components within a biological matrix can also contribute to exchange.
Q3: How can I identify if isotopic exchange is occurring in my experiment?
Signs of isotopic exchange include:
-
A time-dependent decrease in the mass spectrometry signal for this compound.
-
An unexpected increase in the signal for unlabeled Linifanib.
-
Poor reproducibility of analytical results.
-
A non-linear calibration curve.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving issues related to the isotopic exchange of this compound.
Issue 1: Inconsistent or Inaccurate Quantification
Symptoms:
-
High variability in replicate measurements.
-
Drifting calibration curves.
-
Quantification results that are not reproducible.
Troubleshooting Workflow:
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. Rapid Analysis of Protein Structure and Dynamics by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects with Linifanib-d4 in Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Linifanib-d4 as an internal standard to overcome matrix effects in the bioanalysis of Linifanib.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of Linifanib?
A1: In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest, Linifanib. These co-eluting matrix components, such as phospholipids, salts, and metabolites, can interfere with the ionization of Linifanib in the mass spectrometer's ion source. This interference, known as the matrix effect, can lead to either a decrease in the analyte signal (ion suppression) or an increase in the signal (ion enhancement).[1][2][3][4] Matrix effects are a significant source of imprecision and inaccuracy in quantitative bioanalysis.
Q2: How does using this compound help mitigate matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) of Linifanib. Since this compound is chemically and structurally almost identical to Linifanib, it co-elutes from the liquid chromatography column and experiences nearly the same degree of ion suppression or enhancement in the mass spectrometer. By adding a known concentration of this compound to the samples and calculating the peak area ratio of Linifanib to this compound, variations in signal intensity caused by matrix effects can be effectively normalized. This leads to more accurate and precise quantification of Linifanib.
Q3: Can this compound completely eliminate all issues related to matrix effects?
A3: While highly effective, this compound may not perfectly compensate for matrix effects in all situations. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between Linifanib and this compound. If this separation causes them to elute into regions with different levels of ion suppression, it can result in inaccurate quantification, a phenomenon known as differential matrix effects.
Q4: What are the key considerations when developing a bioanalytical method for Linifanib using this compound?
A4: When developing a bioanalytical method for Linifanib with this compound as an internal standard, several factors are crucial for a robust and reliable assay:
-
Chromatographic Co-elution: The chromatographic conditions should be optimized to ensure the complete co-elution of Linifanib and this compound to minimize differential matrix effects.
-
Sample Preparation: A thorough sample preparation method, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), is essential to remove as many interfering matrix components as possible.
-
Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) to demonstrate its accuracy, precision, selectivity, and stability.
-
Internal Standard Purity: The isotopic purity of this compound should be high to prevent any contribution to the Linifanib signal.
Troubleshooting Guide
This section provides solutions to common problems encountered when using this compound to correct for matrix effects in the bioanalysis of Linifanib.
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of Linifanib/Linifanib-d4 area ratio | Inconsistent matrix effects between samples. | - Improve the sample cleanup procedure to remove more matrix components.- Optimize the chromatographic separation to better resolve Linifanib from interfering peaks. |
| Inconsistent sample preparation. | - Ensure consistent timing and execution of all sample preparation steps.- Use automated liquid handlers for improved precision. | |
| Linifanib and this compound do not co-elute | Isotope effect causing slight retention time differences. | - Adjust the mobile phase composition or gradient to achieve co-elution.- Consider using a column with slightly lower resolution to force co-elution. |
| Column degradation. | - Replace the analytical column.- Implement a column washing protocol to prevent contamination. | |
| Unexpectedly high or low Linifanib concentrations | Differential matrix effects. | - Re-optimize chromatography to ensure co-elution of Linifanib and this compound.- Evaluate different sample preparation techniques. |
| Cross-contamination or carryover. | - Optimize the autosampler wash procedure.- Inject blank samples after high-concentration samples to check for carryover. | |
| Incorrect internal standard concentration. | - Carefully reprepare the this compound working solution and verify its concentration. |
Experimental Protocols
Assessment of Matrix Effects
A quantitative assessment of matrix effects is crucial during method development and validation. This can be achieved by comparing the peak area of Linifanib in a post-extraction spiked sample to that of a neat solution.
Methodology:
-
Prepare a Neat Solution: Dissolve the Linifanib reference standard in the reconstitution solvent to a known concentration (e.g., a mid-range QC).
-
Prepare a Post-Extraction Spiked Sample: Extract blank biological matrix (e.g., plasma) using the developed sample preparation method. Spike the extracted blank matrix with the Linifanib reference standard to the same concentration as the neat solution.
-
Analyze and Calculate Matrix Effect: Analyze both the neat solution and the post-extraction spiked sample via LC-MS/MS. The matrix effect (ME) is calculated as follows:
ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and common method for sample preparation in bioanalysis.
Methodology:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Add 400 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the UHPLC-MS/MS system.
UHPLC-MS/MS Conditions for Linifanib Analysis
The following are example starting conditions that should be optimized for your specific instrumentation.
| Parameter | Condition |
| UHPLC System | Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH™ C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Acetonitrile |
| Gradient | Isocratic: 40% A : 60% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Linifanib: m/z 376.05 > 250.97this compound: m/z 380.05 > 254.97 (Predicted) |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
Visualizations
Experimental Workflow for Bioanalysis of Linifanib
Caption: Workflow for the bioanalysis of Linifanib using this compound.
Linifanib Signaling Pathway Inhibition
Linifanib is a multi-targeted receptor tyrosine kinase inhibitor. It primarily targets Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) receptors, which are key drivers of angiogenesis. Additionally, Linifanib inhibits FMS-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML). Inhibition of these pathways leads to decreased tumor growth, proliferation, and survival.
Caption: Linifanib inhibits VEGFR, PDGFR, and FLT3 signaling pathways.
References
Technical Support Center: Linifanib-d4 Internal Standard Optimization
Welcome to the technical support center for optimizing the use of Linifanib-d4 as an internal standard (IS) in bioanalytical assays. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure accurate and reproducible quantification of Linifanib.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled (SIL) internal standard like this compound?
A1: A stable isotope-labeled internal standard, such as this compound, is the preferred choice in quantitative mass spectrometry for several reasons.[1][2] It is chemically identical to the analyte (Linifanib) and therefore exhibits very similar behavior during sample extraction, chromatography, and ionization.[2][3][4] This co-elution and similar response to matrix effects allow the IS to accurately compensate for variations in sample preparation and instrument performance, leading to higher precision and accuracy in your results.
Q2: What is the ideal concentration for my this compound internal standard?
A2: The optimal concentration should be consistent across all samples (calibration standards, quality controls, and unknown samples) and provide a detector response that is sufficient for reliable peak integration but does not cause detector saturation. A common starting point is a concentration that yields a peak area similar to the analyte's peak area at the midpoint of the calibration curve. The concentration should be high enough to provide a good signal-to-noise ratio (>20:1) but low enough to avoid potential cross-talk or interference with the analyte signal.
Q3: How do I assess the performance and variability of my internal standard?
A3: The performance of this compound should be monitored in every analytical run. Plot the absolute peak area of the IS for every sample in the order of injection. A consistent IS response across all calibration standards, QCs, and unknown samples indicates a stable and reliable assay. Regulatory guidelines, such as those from the FDA and EMA, provide criteria for acceptable IS variability. Generally, if the IS response in unknown samples is within 50-150% of the mean response in the calibration standards and QCs, it is considered acceptable.
Q4: What are matrix effects, and how does this compound help mitigate them?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, urine). This can lead to ion suppression or enhancement, causing inaccurate and imprecise results. Because this compound is structurally identical to Linifanib, it experiences nearly the same matrix effects. By calculating the peak area ratio of the analyte to the IS, these variations are normalized, leading to more accurate quantification.
Troubleshooting Guide
| Problem/Symptom | Potential Cause(s) | Recommended Solution(s) |
| High Variability in IS Peak Area (>30% RSD) Across the Run | 1. Inconsistent sample preparation or extraction recovery. 2. IS solution instability or improper storage. 3. Autosampler injection volume inconsistency. 4. Significant and variable matrix effects. | 1. Review and optimize the sample preparation workflow to ensure consistency. Ensure thorough vortexing at all addition steps. 2. Prepare fresh IS working solutions daily. Verify storage conditions. 3. Perform autosampler maintenance and check for air bubbles in the syringe. 4. Improve chromatographic separation to move the analyte and IS peaks away from interfering matrix components. |
| No Signal or Very Low IS Signal | 1. Error in adding the IS solution to the samples. 2. Incorrect mass transition (MRM) parameters for this compound. 3. IS degradation. 4. Severe ion suppression. | 1. Review the sample preparation procedure. Prepare a fresh QC sample to confirm the issue. 2. Verify the precursor and product ion m/z values and optimize MS parameters like collision energy and declustering potential. 3. Check the stability and purity of the IS stock and working solutions. 4. Dilute the sample with the initial mobile phase to reduce the concentration of matrix components. |
| IS Signal is Saturated or Off-Scale | 1. The concentration of the IS working solution is too high. 2. Incorrect dilution of the IS stock solution. | 1. Prepare a new IS working solution at a lower concentration (e.g., 5-fold or 10-fold dilution). 2. Re-verify all calculations and dilutions used to prepare the working solution from the stock. |
| Interference Peak Observed at the IS Mass Transition | 1. In-source fragmentation of the analyte (Linifanib) contributing to the IS signal. 2. Presence of an interfering compound in the matrix or from cross-contamination. 3. Isotopic contribution from a high concentration of the unlabeled analyte. | 1. Optimize MS source conditions (e.g., source temperature, gas flows) to minimize in-source fragmentation. 2. Improve chromatographic resolution to separate the interference from the IS peak. Check for carryover from preceding high-concentration samples. 3. Analyze a blank sample fortified with the highest calibration standard of Linifanib and monitor the IS channel. The response should be negligible (e.g., <5% of the IS response at the LLOQ). |
Experimental Protocols
Protocol: Determination of Optimal this compound Concentration
This protocol describes a systematic approach to determine the optimal concentration of this compound for the quantification of Linifanib in human plasma using LC-MS/MS.
1. Materials and Reagents:
-
Linifanib certified reference standard
-
This compound certified reference standard
-
Control human plasma (K2EDTA)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (reagent grade)
-
96-well collection plates
2. Preparation of Stock and Working Solutions:
-
Analyte Stock (1 mg/mL): Prepare a stock solution of Linifanib in methanol.
-
IS Stock (1 mg/mL): Prepare a stock solution of this compound in methanol.
-
Analyte Spiking Solutions: Serially dilute the analyte stock to prepare spiking solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
IS Working Solutions: Prepare three different concentrations of this compound in 50:50 acetonitrile:water (e.g., 10 ng/mL, 50 ng/mL, 200 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of control human plasma into a 96-well plate.
-
For the calibration curve, add 5 µL of the appropriate analyte spiking solution. For blank samples, add 5 µL of methanol.
-
Add 200 µL of the protein precipitation solution (ice-cold acetonitrile) containing one of the three concentrations of this compound being tested.
-
Seal the plate and vortex for 5 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate and add 100 µL of water.
-
Seal, vortex, and inject onto the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Mass Spectrometer: Triple quadrupole operated in positive ion mode.
-
MRM Transitions: Optimized transitions for Linifanib and this compound.
5. Data Evaluation:
-
For each of the three IS concentrations tested, generate a calibration curve.
-
Analyze the absolute peak area and signal-to-noise (S/N) ratio of the IS at the LLOQ level.
-
Calculate the %RSD of the IS peak area across all samples in the run.
-
Evaluate the linearity (r²) and accuracy of each calibration curve.
Data Presentation
The optimal IS concentration is selected based on achieving consistent IS response and the best calibration curve performance.
Table 1: Evaluation of Different this compound Concentrations
| IS Concentration | IS Peak Area at LLOQ (Mean) | IS Peak S/N at LLOQ (Mean) | IS Peak Area %RSD (Across Run) | Calibration Curve Linearity (r²) |
| 10 ng/mL | 8,500 | 15 | 28% | 0.991 |
| 50 ng/mL | 45,000 | 85 | 8% | 0.998 |
| 200 ng/mL | 190,000 | 350 | 9% | 0.997 |
Based on the data, the 50 ng/mL concentration is optimal. It provides a strong signal at the LLOQ, low variability across the run, and excellent calibration curve linearity.
Visualizations
Signaling Pathway of Linifanib
Linifanib is a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR). This inhibition blocks downstream signaling pathways, such as the AKT pathway, which are crucial for tumor angiogenesis and cell proliferation.
Caption: Linifanib inhibits VEGFR/PDGFR signaling pathways.
Experimental Workflow for IS Concentration Optimization
The following workflow outlines the key steps for systematically determining the optimal concentration of an internal standard.
Caption: Workflow for optimizing internal standard concentration.
References
How to address poor peak shape in Linifanib-d4 analysis
Welcome to the Technical Support Center for Linifanib-d4 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding poor peak shape in the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (e.g., tailing, fronting) in this compound analysis?
Poor peak shape in the analysis of this compound, a deuterated internal standard, can stem from several factors, much like its non-deuterated counterpart, Linifanib. The most common causes include:
-
Secondary Interactions: Linifanib, a basic compound, can interact with residual silanol (B1196071) groups on silica-based reversed-phase columns. This can lead to peak tailing.[1][2][3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, often resulting in peak fronting.[2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Linifanib, influencing its retention and peak shape.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1]
-
Column Degradation: Over time, columns can degrade, leading to a loss of performance and poor peak shape.
-
System Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening and tailing.
Q2: Can the deuterium (B1214612) labeling in this compound affect its chromatographic behavior compared to Linifanib?
Yes, although stable isotope-labeled internal standards are designed to have similar physicochemical properties to the analyte, minor differences can exist. The "deuterium isotope effect" can sometimes lead to a slight difference in retention time between the deuterated standard and the analyte. If this separation is significant, the two compounds may experience different matrix effects, potentially impacting quantification.
Q3: My this compound peak is tailing. What is the first thing I should check?
If you observe peak tailing for this compound, the most likely culprit is secondary interaction with the column's stationary phase. Start by evaluating your mobile phase composition. Adding a small amount of an acidic modifier, like formic acid or acetic acid, can help to suppress the ionization of residual silanol groups and improve peak shape.
Q4: I am observing peak fronting. What should I do?
Peak fronting is often a sign of column overload. Try reducing the concentration of your sample or decreasing the injection volume. If the problem persists, consider if your sample solvent is appropriate. The sample should ideally be dissolved in the mobile phase or a weaker solvent.
Troubleshooting Guide: Addressing Poor Peak Shape
This guide provides a systematic approach to troubleshooting and resolving poor peak shape for this compound.
Step 1: Initial Assessment and Mobile Phase Optimization
The first step in troubleshooting is to assess the mobile phase conditions.
-
Problem: Peak Tailing
-
Likely Cause: Secondary interactions with residual silanols.
-
Solution:
-
Introduce or increase an acidic modifier: Add 0.1% formic acid or acetic acid to your mobile phase. This will protonate the silanol groups, reducing their interaction with the basic Linifanib molecule.
-
Optimize mobile phase pH: Adjust the pH of the aqueous portion of your mobile phase to be at least 2 pH units below the pKa of Linifanib.
-
Buffer addition: Using a buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, in the mobile phase can help maintain a consistent pH and improve peak shape.
-
Step 2: Method and Sample Parameter Evaluation
If mobile phase optimization does not resolve the issue, evaluate other method parameters.
-
Problem: Peak Fronting or Splitting
-
Likely Cause: Column overload or inappropriate sample solvent.
-
Solution:
-
Reduce sample concentration: Dilute your sample and reinject.
-
Decrease injection volume: Lower the volume of sample injected onto the column.
-
Match sample solvent to mobile phase: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.
-
Step 3: Hardware and Column Integrity Check
Persistent peak shape problems may indicate an issue with the HPLC system or the column itself.
-
Problem: Broad peaks, tailing, or splitting that affects all peaks.
-
Likely Cause: System dead volume, column contamination, or a failing column.
-
Solution:
-
Check connections: Ensure all fittings are tight and that the tubing length between the injector, column, and detector is minimized.
-
Column wash: Flush the column with a strong solvent to remove any potential contaminants.
-
Replace the column: If the column has been used extensively or subjected to harsh conditions, it may need to be replaced. A sudden change in peak shape can be indicative of column collapse.
-
Experimental Protocols
Below are detailed methodologies for experiments that can be performed to diagnose and resolve peak shape issues.
Protocol 1: Mobile Phase Optimization
Objective: To improve peak shape by modifying the mobile phase composition.
Materials:
-
This compound standard solution
-
HPLC or UHPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid)
-
Ammonium acetate (or other suitable buffer salt)
Procedure:
-
Prepare a series of mobile phases with varying concentrations of acidic modifier (e.g., 0.05%, 0.1%, 0.2% formic acid).
-
Prepare a series of buffered mobile phases (e.g., 5 mM, 10 mM, 20 mM ammonium acetate).
-
Equilibrate the column with the initial mobile phase for at least 15-20 column volumes.
-
Inject the this compound standard and record the chromatogram.
-
Repeat steps 3 and 4 for each of the prepared mobile phases.
-
Compare the peak asymmetry and tailing factor for each condition to determine the optimal mobile phase.
Protocol 2: Column Loadability Study
Objective: To determine the optimal sample concentration and injection volume to avoid peak fronting.
Materials:
-
A series of this compound standard solutions of varying concentrations
-
Optimized mobile phase from Protocol 1
-
HPLC or UHPLC system with a C18 column
Procedure:
-
Begin with the lowest concentration standard solution.
-
Inject a small volume (e.g., 2 µL) and record the chromatogram.
-
Gradually increase the injection volume (e.g., 5 µL, 10 µL) and observe the peak shape.
-
If peak fronting is observed, the column is overloaded at that volume.
-
Repeat steps 2-4 with the higher concentration standards.
-
Determine the maximum concentration and injection volume that can be used without causing peak fronting.
Data Presentation
The following tables summarize typical chromatographic conditions used for Linifanib analysis that have demonstrated good peak shape. These can be used as a starting point for method development and troubleshooting.
Table 1: Reported Chromatographic Conditions for Linifanib Analysis
| Parameter | Method 1 | Method 2 |
| Column | Acquity UPLC BEH™ C18 (50 x 2.1 mm, 1.7 µm) | µ-Bondapack CN HPLC column |
| Mobile Phase | Acetonitrile:10 mM Ammonium Acetate (60:40, v/v) | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 0.3 mL/min | 1 mL/min |
| Detection | Tandem Mass Spectrometry (ESI+) | Fluorescence Detection |
| Injection Volume | 5 µL | Not Specified |
| Run Time | 2.0 min | Not Specified |
Visualizations
The following diagrams illustrate the troubleshooting workflow and the chemical interactions that can lead to poor peak shape.
References
Preventing Linifanib-d4 degradation in biological samples
This technical support center provides guidance on the proper handling and storage of Linifanib-d4 in biological samples to prevent its degradation and ensure the accuracy of experimental results. The following information is based on the known properties of Linifanib and general best practices for handling small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in biological samples?
A1: While specific degradation pathways for this compound have not been extensively published, based on the chemical structure of Linifanib and its known metabolic pathways, the primary factors that could contribute to its degradation include:
-
Enzymatic Degradation: Cytochrome P450 enzymes in the liver and other tissues can metabolize Linifanib, primarily through oxidation[1]. This is a likely pathway for degradation in in vivo and ex vivo samples containing active enzymes.
-
pH-Dependent Hydrolysis: The urea (B33335) functional group in Linifanib could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at physiological pH.
-
Oxidation: The indazole ring system may be prone to oxidation, especially in the presence of reactive oxygen species.
-
Temperature Instability: Like many small molecules, prolonged exposure to ambient temperatures and repeated freeze-thaw cycles can lead to degradation. Linifanib stock solutions are more stable when stored at -80°C for extended periods[2].
-
Photosensitivity: While not explicitly documented, exposure to light, particularly UV radiation, can be a source of degradation for many complex organic molecules. It is always a good practice to handle such compounds in low-light conditions.
Q2: What are the recommended storage conditions for this compound in biological matrices?
A2: To minimize degradation, biological samples (e.g., plasma, serum, tissue homogenates) containing this compound should be stored at -80°C for long-term storage (months to years). For short-term storage (up to one month), -20°C may be acceptable, though -80°C is always preferred[2]. It is crucial to avoid repeated freeze-thaw cycles. We recommend aliquoting samples into single-use vials before freezing.
Q3: How should I handle biological samples during collection and processing to prevent this compound degradation?
A3: Proper sample handling from the moment of collection is critical. Here are some key recommendations:
-
Rapid Processing: Process samples as quickly as possible after collection. Keep them on ice throughout the processing steps.
-
Use of Anticoagulants/Preservatives: For blood samples, use appropriate anticoagulants (e.g., EDTA, heparin). The choice may depend on your specific analytical method. For tissue samples, consider using protease and phosphatase inhibitors in your homogenization buffer to prevent enzymatic degradation.
-
Control pH: Ensure that the pH of your sample and any buffers used are within a neutral range (pH 6-8) to minimize the risk of acid or base-catalyzed hydrolysis.
-
Minimize Light Exposure: Protect samples from direct light by using amber-colored tubes or by covering the tubes with aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound from plasma samples. | Enzymatic Degradation: Plasma esterases or other metabolic enzymes may be degrading the analyte. | - Process blood samples immediately after collection, keeping them at 4°C.- Consider adding a broad-spectrum enzyme inhibitor to the collection tubes if compatible with your downstream analysis.- Ensure rapid freezing of plasma to -80°C after separation. |
| Inconsistent results between sample aliquots. | Freeze-Thaw Instability: Repeated freezing and thawing of the same sample aliquot can lead to degradation. | - Prepare single-use aliquots of your samples immediately after initial processing.- Thaw aliquots only once, just before analysis. |
| Decreasing concentration of this compound in stored samples over time. | Improper Storage Temperature: Storage at -20°C or higher may not be sufficient to prevent long-term degradation. | - Store all biological samples containing this compound at -80°C for long-term storage[2].- Verify the actual temperature of your freezer using a calibrated thermometer. |
| Analyte degradation observed after extraction from the biological matrix. | Instability in Extraction Solvent or Post-Processing Conditions: The pH of the extraction solvent or exposure to light/heat after extraction could be causing degradation. | - Evaluate the stability of this compound in your final extraction solvent.- Ensure post-processing steps (e.g., evaporation) are carried out at low temperatures.- Protect the extracted samples from light. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Collect whole blood into tubes containing K2EDTA as an anticoagulant.
-
Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing.
-
Place the tubes on ice or in a refrigerated centrifuge.
-
Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) to new, clearly labeled polypropylene (B1209903) tubes.
-
Immediately aliquot the plasma into single-use, amber-colored cryovials.
-
Flash-freeze the aliquots in a dry ice/isopropanol bath or in a -80°C freezer.
-
Store the frozen plasma aliquots at -80°C until analysis.
Protocol 2: Tissue Sample Collection and Homogenization
-
Excise the tissue of interest as quickly as possible post-euthanasia.
-
Rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove any excess blood.
-
Blot the tissue dry and weigh it.
-
Immediately flash-freeze the tissue in liquid nitrogen. Store at -80°C if not homogenizing immediately.
-
For homogenization, add the frozen tissue to a tube containing ice-cold homogenization buffer (e.g., RIPA buffer) with added protease and phosphatase inhibitors. A typical ratio is 1:4 (w/v) of tissue to buffer.
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue clumps remain.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (tissue lysate) and aliquot it into single-use tubes.
-
Store the aliquots at -80°C until analysis.
Visualizations
Caption: Recommended workflow for biological sample handling to minimize degradation.
References
Improving recovery of Linifanib-d4 during sample extraction
Welcome to the technical support center for Linifanib-d4 sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to challenges encountered during the extraction of this compound from biological matrices.
Troubleshooting Guide: Improving this compound Recovery
Low or variable recovery of an internal standard can compromise the accuracy and reliability of bioanalytical data. This guide provides a systematic approach to troubleshooting and improving the recovery of this compound during sample extraction.
Initial Assessment: Identifying the Source of Low Recovery
The first step in troubleshooting is to pinpoint the stage at which the loss of this compound is occurring. A logical workflow can help isolate the issue.
Caption: A stepwise troubleshooting workflow for diagnosing low recovery of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Steps
Q1: My this compound recovery is consistently low across all samples. What should I investigate first?
A sudden and consistent drop in recovery often points to a systemic issue. Here’s a checklist:
-
Internal Standard (IS) Spiking Solution:
-
Concentration and Integrity: Re-verify the concentration of your this compound stock and working solutions. Ensure there were no errors in dilution calculations.
-
Stability: this compound, like many deuterated compounds, can be susceptible to degradation under certain conditions. Ensure the solvent used for the stock solution is appropriate and that it has been stored correctly (e.g., protected from light, at the recommended temperature). While deuterium (B1214612) substitution can enhance metabolic stability, it does not guarantee stability in solution.[]
-
-
Sample Preparation Protocol:
-
Spiking Procedure: Review your standard operating procedure (SOP) to ensure the IS is added at the correct stage. For optimal results, the deuterated internal standard should be added as early as possible in the sample preparation workflow to mimic the handling of the analyte.
-
Thorough Mixing: Ensure the IS is thoroughly mixed with the sample matrix before proceeding with the extraction. Inadequate vortexing can lead to inconsistent results.
-
Q2: I'm observing variable recovery of this compound in my plasma samples. What could be the cause?
Variable recovery is often linked to matrix effects or inconsistencies in the extraction process, especially with a high-protein-binding drug like Linifanib.
-
Protein Binding: Linifanib is known to bind strongly to plasma proteins such as albumin.[2][3] If the protein binding is not sufficiently disrupted during extraction, the recovery of this compound can be low and variable.
-
Action: Ensure your extraction protocol effectively disrupts protein-drug complexes. This can be achieved by adjusting the pH or using a protein precipitation step prior to liquid-liquid or solid-phase extraction.[4]
-
-
Matrix Effects: Co-eluting endogenous components from the plasma can suppress or enhance the ionization of this compound in the mass spectrometer.
-
Action: Evaluate matrix effects by comparing the response of this compound in a neat solution versus a post-extraction spiked blank matrix. If significant matrix effects are observed, consider optimizing your chromatographic separation to better resolve this compound from interfering components or employing a more selective sample preparation technique.
-
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, which can lead to a slight difference in the rate of chemical reactions, including metabolism.[] While this often leads to a longer half-life for the deuterated compound, it can also cause slight differences in chromatographic retention times compared to the unlabeled analyte.
-
Action: If you observe a chromatographic shift between Linifanib and this compound, they may experience different matrix effects. Optimize your chromatography to ensure co-elution.
-
Q3: I am using protein precipitation with acetonitrile (B52724), but my this compound recovery is still suboptimal. How can I improve it?
While protein precipitation is a common and effective method, several factors can influence its efficiency, especially for hydrophobic and highly protein-bound compounds like Linifanib (LogP ≈ 4.34).
-
Solvent-to-Plasma Ratio: A ratio of at least 3:1 (v/v) of acetonitrile to plasma is generally recommended for efficient protein removal.
-
Temperature: Performing the precipitation at a lower temperature (e.g., on ice) can enhance protein precipitation.
-
pH Adjustment: The solubility and protein binding of Linifanib can be pH-dependent. Acidifying the sample (e.g., with a small amount of formic acid) before adding the acetonitrile can help to disrupt protein binding and improve recovery.
-
Insufficient Vortexing: Ensure vigorous and consistent vortexing after the addition of acetonitrile to create a fine protein suspension.
Q4: Can the stability of the deuterium label on this compound be an issue?
Yes, under certain conditions, the deuterium atoms can be replaced by hydrogen from the surrounding environment (isotopic exchange).
-
pH Conditions: Deuterium atoms are more susceptible to exchange in highly acidic or basic solutions. The stability of the label is generally highest between pH 2 and 3.
-
Label Position: The position of the deuterium atoms on the molecule influences their stability. Labels on heteroatoms (O, N) are more prone to exchange than those on carbon atoms. While the exact position of the deuterium on commercially available this compound should be stable, it's a factor to consider.
Comparative Recovery Data for Tyrosine Kinase Inhibitors
The following table summarizes typical recovery rates for tyrosine kinase inhibitors (TKIs) using different extraction methods. This data can serve as a benchmark for your own experiments.
| Extraction Method | Analyte(s) | Matrix | Reported Recovery (%) | Reference |
| Protein Precipitation | Linifanib | Rat Plasma | 71.8 ± 9.2 | Iqbal et al., Chemistry Central Journal |
| (Acetonitrile) | Sunitinib (IS for Linifanib) | Rat Plasma | 75.1 | Iqbal et al., Chemistry Central Journal |
| Nine TKIs (including Sorafenib, Erlotinib) | Human Plasma | 90.8 - 100.1 | Wang et al., Frontiers in Pharmacology | |
| Liquid-Liquid Extraction | Seven TKIs (including Linifanib, Dasatinib) | Human Plasma | 88.3 - 103.6 | Ezzeldin et al., Journal of Chromatography B |
| Solid-Phase Extraction | Eight TKIs (including Afatinib, Dasatinib) | Plasma | 83.1 - 96.4 | Chen et al., Journal of Chromatography A |
| (Polypropylene fabric) | ||||
| (Mixed-Mode Cation Exchange) | Several TKIs (Bosutinib, Crizotinib) | Plasma | ≥70 | Waters Corporation Application Note |
Experimental Protocols
Below are detailed methodologies for common extraction techniques that can be adapted for this compound.
Protocol 1: Protein Precipitation (PPT)
This protocol is based on a validated method for the determination of Linifanib in rat plasma.
-
Sample Aliquoting: Transfer 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution to the plasma sample.
-
Vortexing: Vortex the sample for 30 seconds to ensure thorough mixing.
-
Precipitating Agent Addition: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex vigorously for 1-2 minutes to precipitate the proteins.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This is a general protocol for the extraction of tyrosine kinase inhibitors that can be optimized for this compound.
-
Sample Aliquoting: Place 200 µL of the plasma sample in a glass tube.
-
Internal Standard Spiking: Add the this compound working solution.
-
pH Adjustment (Optional but Recommended): Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate (B1210297), pH 5.0) to adjust the pH and help disrupt protein binding.
-
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent. Given Linifanib's hydrophobic nature, solvents like methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and n-hexane could be effective.
-
Extraction: Vortex for 5-10 minutes.
-
Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase-compatible solvent for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides a general framework for SPE of tyrosine kinase inhibitors.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add the this compound working solution.
-
Add 200 µL of 4% phosphoric acid in water to acidify the sample and disrupt protein binding. Vortex to mix.
-
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash with 1 mL of methanol to remove less hydrophobic interferences.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
Signaling Pathway
Linifanib is a potent inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinases, which are crucial for tumor angiogenesis and growth.
Caption: The inhibitory action of Linifanib on the VEGFR and PDGFR signaling pathways.
References
Technical Support Center: Resolving Chromatographic Co-elution Issues with Linifanib-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic co-elution issues with Linifanib-d4. The following information is designed to serve as a comprehensive resource for resolving specific challenges during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Linifanib (B1684607), where four hydrogen atoms have been replaced by deuterium (B1214612). It is an ideal internal standard for quantitative analysis by mass spectrometry (MS). Because it is chemically almost identical to Linifanib, it should co-elute under ideal chromatographic conditions. Its different mass allows the mass spectrometer to distinguish it from the unlabeled analyte, helping to correct for variability in sample preparation and matrix effects.[1]
Q2: What is chromatographic co-elution and why is it important for Linifanib and this compound?
Co-elution is when two or more compounds elute from a chromatography column at the same time. For quantitative bioanalysis using a stable isotope-labeled internal standard like this compound, co-elution with the analyte (Linifanib) is highly desirable. This ensures that both compounds experience the same conditions during the analytical process, such as ionization enhancement or suppression in the mass spectrometer's source, leading to more accurate and precise quantification.
Q3: Can this compound separate from Linifanib during chromatography?
Yes, a phenomenon known as the "isotope effect" can cause slight differences in retention times between deuterated and non-deuterated compounds. The deuterium atoms can subtly alter the physicochemical properties of the molecule, potentially leading to chromatographic separation. This effect can be influenced by the chromatographic conditions and may lead to differential matrix effects, impacting the accuracy of the results.
Q4: What are the typical analytical techniques used for Linifanib analysis?
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is a common and sensitive method for the quantification of Linifanib in biological matrices.[2][3][4] Methods using fluorescence detection have also been developed.[5]
Troubleshooting Guide for Co-elution Issues
Problem: Partial or Complete Separation of Linifanib and this compound Peaks
Symptoms:
-
Two distinct peaks are observed for Linifanib and this compound in the chromatogram.
-
Inconsistent ratios of the analyte to the internal standard across replicate injections.
-
Poor accuracy and precision in quantitative results.
Potential Causes and Solutions:
| Potential Cause | Recommended Action & Experimental Protocol |
| Isotope Effect | The deuterium atoms can slightly alter the retention characteristics of the molecule. This is a common cause for separation between an analyte and its deuterated internal standard. |
| Solution 1: Modify Mobile Phase Gradient: A shallower gradient can often improve the co-elution of isotopically labeled compounds. Protocol: If your current gradient is a rapid ramp from low to high organic phase, try decreasing the rate of change of the organic phase concentration over the elution window of Linifanib. For example, if the gradient changes by 20% per minute, reduce this to 10% or 5% per minute around the expected retention time. | |
| Solution 2: Adjust Mobile Phase Composition: Systematically alter the ratio of your mobile phase components. Protocol: For a reversed-phase separation using acetonitrile (B52724) and an aqueous buffer, try changing the ratio in small increments (e.g., 60:40 to 58:42 or 62:38). This can modulate the selectivity of the separation and may bring the two peaks closer together. | |
| Column Temperature | Temperature fluctuations or a suboptimal column temperature can affect retention times and selectivity. |
| Solution: Optimize Column Temperature: Use a column oven to ensure a stable and optimized temperature. Protocol: Experiment with different column temperatures in 5°C increments (e.g., 30°C, 35°C, 40°C). Observe the effect on the separation of Linifanib and this compound. | |
| Inappropriate Column Chemistry | The stationary phase of the column may have a high affinity for subtle structural differences, exacerbating the isotope effect. |
| Solution: Screen Different Columns: Test columns with different stationary phases (e.g., C8 instead of C18) or from different manufacturers. A column with slightly different selectivity may not resolve the isotopologues. |
Problem: Co-elution with Interfering Matrix Components
Symptoms:
-
Poor peak shape (e.g., tailing, fronting, or split peaks) for either Linifanib or this compound.
-
Ion suppression or enhancement observed in the mass spectrometer, leading to poor accuracy and precision.
-
High background noise in the chromatogram.
Potential Causes and Solutions:
| Potential Cause | Recommended Action & Experimental Protocol |
| Inadequate Sample Preparation | Endogenous components from the biological matrix (e.g., plasma, urine) are not sufficiently removed and co-elute with the analytes. |
| Solution 1: Optimize Protein Precipitation: If using protein precipitation, ensure the ratio of precipitant (e.g., acetonitrile, methanol) to the sample is optimal. Protocol: Experiment with different ratios of acetonitrile to plasma (e.g., 2:1, 3:1, 4:1) to maximize the removal of matrix components while ensuring good recovery of Linifanib. | |
| Solution 2: Implement Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample extract than protein precipitation. Protocol: Develop an LLE method by testing various organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH conditions of the aqueous sample to find the optimal conditions for extracting Linifanib while leaving interfering components behind. | |
| Solution 3: Use Solid-Phase Extraction (SPE): SPE can offer a more selective sample cleanup. Protocol: Screen different SPE sorbents (e.g., C18, mixed-mode) and develop a method by optimizing the wash and elution steps to selectively retain and elute Linifanib, removing interfering matrix components. | |
| Insufficient Chromatographic Resolution | The chromatographic method does not adequately separate Linifanib and this compound from matrix components. |
| Solution: Adjust Chromatographic Parameters: Modify the mobile phase gradient, flow rate, or column to improve the separation from interfering peaks. A longer column or one with a smaller particle size can also increase resolution. |
Published Analytical Method Parameters for Linifanib
The following tables summarize parameters from a published UHPLC-MS/MS method for the analysis of Linifanib in rat plasma, which can serve as a starting point for method development and troubleshooting.
Table 1: UHPLC Parameters
| Parameter | Value |
| Column | Acquity UPLC BEH™ C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (60:40, v/v) |
| Flow Rate | 0.3 mL/min |
| Mode | Isocratic |
| Run Time | 2.0 min |
| Retention Time (Linifanib) | 0.68 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Instrument | Triple-Quadrupole Tandem Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition (Linifanib) | m/z 376.05 > 250.97 |
| Desolvation Gas Flow | 600 L/h |
| Desolvation Temperature | 350°C |
| Source Temperature | 150°C |
| Capillary Voltage | 3.5 kV |
| Cone Voltage (Linifanib) | 46 V |
| Collision Energy (Linifanib) | 30 eV |
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for this compound co-elution issues.
Caption: Sample preparation workflow options for Linifanib analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. benthamdirect.com [benthamdirect.com]
Minimizing ion source contamination from Linifanib-d4 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion source contamination during the analysis of Linifanib-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our studies?
A1: this compound is a deuterated form of Linifanib, a multi-targeted receptor tyrosine kinase inhibitor. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The four deuterium (B1214612) atoms increase its mass by four atomic mass units compared to the unlabeled Linifanib, allowing for its differentiation and accurate quantification of the target analyte.
Q2: We are observing a small peak at the mass-to-charge ratio (m/z) of unlabeled Linifanib even when only injecting this compound. What could be the cause?
A2: This is likely due to the presence of unlabeled Linifanib as an impurity in the this compound standard. It is crucial to use high-purity deuterated standards with a known isotopic distribution. Lower isotopologues (versions of the molecule with fewer deuterium atoms) can be present in deuterated active pharmaceutical ingredients and should be considered part of the API's distribution profile rather than just impurities.[1]
Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent or mobile phase?
A3: Yes, this phenomenon is known as back-exchange. While the deuterium atoms on this compound are generally stable, back-exchange can occur under certain conditions, particularly with deuterium atoms attached to heteroatoms (like nitrogen or oxygen) or at acidic positions. This can lead to a decrease in the this compound signal and an increase in the signal of partially deuterated or unlabeled Linifanib. To minimize back-exchange, it is recommended to work at a low pH and low temperature during sample preparation and analysis.[2][3][4]
Q4: Our this compound internal standard is showing a different retention time than the Linifanib analyte. Why is this happening?
A4: This is a well-documented phenomenon known as the "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's physicochemical properties, causing it to interact differently with the stationary phase of the chromatography column. This often results in the deuterated compound eluting slightly earlier than the non-deuterated analyte.[4][5][6]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common ion source contamination issues encountered during this compound studies.
Issue 1: High Background Signal and Ion Source Contamination
Symptoms:
-
Increased baseline noise in the chromatogram.
-
Appearance of unknown peaks.
-
Decreased sensitivity for Linifanib and this compound.
-
Visible residue on the ion source components.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Contamination | Use fresh, high-purity LC-MS grade solvents and additives. Filter mobile phases, especially if they contain salts.[7] |
| Sample Matrix Effects | Endogenous components from biological samples (salts, lipids, proteins) can contaminate the ion source.[8][9] Optimize sample preparation to remove these interferences. Methods like solid-phase extraction (SPE) are generally cleaner than protein precipitation.[10] |
| Plasticizers and other leachables | Use appropriate labware (e.g., polypropylene (B1209903) instead of polystyrene) to minimize leaching of plasticizers like phthalates.[10] |
| Carryover from previous injections | Implement a rigorous wash cycle for the autosampler and injection port between samples. Inject blank samples to check for carryover.[11] |
| This compound Degradation or Impurities | Ensure the purity of the this compound standard. Degradation products or synthetic impurities can contribute to background noise. |
Issue 2: Inaccurate Quantification and Poor Reproducibility
Symptoms:
-
High variability in the analyte/internal standard peak area ratio.
-
Calibration curves with poor linearity (r² < 0.99).
-
Failure to meet acceptance criteria for accuracy and precision.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Differential Ion Suppression | Even with a co-eluting internal standard, matrix components can affect the ionization of the analyte and internal standard differently.[5][11] A post-column infusion experiment can help identify regions of ion suppression.[9] |
| Isotopic Contribution | The unlabeled analyte signal may have a contribution from the natural isotopic abundance of the deuterated internal standard, especially at high concentrations of the IS. |
| Back-Exchange of Deuterium | As discussed in the FAQs, the loss of deuterium from the internal standard can lead to inaccurate quantification. Control the pH and temperature of your samples and mobile phase.[2][4] |
| Suboptimal Ion Source Parameters | Inappropriately set ion source parameters (e.g., temperature, gas flows, voltages) can lead to inconsistent ionization. Optimize these parameters for both Linifanib and this compound. |
Experimental Protocols
UHPLC-MS/MS Method for Linifanib Quantification
This protocol is based on a published method for the analysis of Linifanib in rat plasma and can be adapted for use with this compound as an internal standard.[12][13]
Chromatographic Conditions:
| Parameter | Value |
| Column | Acquity UPLC BEH™ C18 (50 × 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:10 mM Ammonium Acetate (60:40, v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
| Autosampler Temperature | 10°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/h (Nitrogen) |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Linifanib | 376.05 | 250.97 | 46 | 30 |
| This compound | 380.05 (projected) | To be determined | To be optimized | To be optimized |
Note: The MRM transition for this compound will need to be optimized based on its fragmentation pattern. The precursor ion will be shifted by +4 m/z. The product ion may or may not be shifted depending on where the deuterium labels are located on the molecule.
Visualizations
Troubleshooting Workflow for Ion Source Contamination
References
- 1. Deuterated Drugs: Isotope Distribution and Impurity Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. zefsci.com [zefsci.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. benchchem.com [benchchem.com]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
Adjusting for lot-to-lot variability of Linifanib-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Linifanib-d4 as an internal standard in their experiments.
Troubleshooting Guide
Lot-to-lot variability of internal standards like this compound can introduce inaccuracies in bioanalytical data. This guide provides a structured approach to identifying and mitigating these issues.
Issue: High Variability in this compound Signal Across an Analytical Run
High variability in the internal standard (IS) signal can compromise the reliability of your quantitative data.[1][2] The assumption in LC-MS/MS analysis is that the IS signal remains consistent across all samples, allowing for accurate normalization of the analyte signal.[2]
Possible Causes & Solutions
| Cause | Identification | Recommended Action |
| New Lot of this compound | Variability coincides with the introduction of a new lot of this compound. | Perform a comprehensive lot-to-lot comparison. Prepare quality control (QC) samples with both the old and new lots of the internal standard. The mean response of the new lot should be within a predefined percentage (e.g., ±15%) of the old lot. |
| Inconsistent Sample Preparation | Random, unpredictable fluctuations in the IS signal. | Review the entire sample preparation workflow for potential sources of error, such as inconsistent pipetting, incomplete mixing of the IS with the sample matrix, or variable extraction recovery.[3] Consider automating liquid handling steps to minimize human error. |
| Matrix Effects | Signal suppression or enhancement at the retention time of this compound, particularly in specific samples or sample types. | Conduct a post-column infusion experiment to assess matrix effects.[3] If significant matrix effects are observed, optimize the sample cleanup procedure (e.g., using a more selective solid-phase extraction protocol) or adjust the chromatography to separate the IS from interfering matrix components. |
| Instrumental Instability | Gradual signal drift over the course of the run, or abrupt signal changes affecting all subsequent injections. | Check the LC-MS system for issues such as leaks, inconsistent injection volumes, a contaminated ion source, or a failing column. Run system suitability tests before and during the analytical batch to monitor instrument performance. |
| This compound Degradation | Decreasing IS signal over time, especially in processed samples stored for extended periods. | Evaluate the stability of this compound in the sample matrix and processing solvents under the storage and handling conditions of your assay. |
Experimental Protocol: Lot-to-Lot Comparison of this compound
-
Prepare Stock Solutions: Prepare separate, accurate stock solutions of the old and new lots of this compound in a suitable solvent.
-
Prepare Working Solutions: From the stock solutions, prepare working solutions at the concentration used in your analytical method.
-
Spike Quality Control (QC) Samples: Prepare at least six replicates of low, medium, and high concentration QC samples using a consistent batch of biological matrix. Spike three replicates of each QC level with the old lot of this compound and the other three with the new lot.
-
Analyze Samples: Analyze the prepared QC samples in a single analytical run.
-
Data Analysis: Calculate the mean peak area and coefficient of variation (%CV) for the this compound signal for each lot at each QC level.
-
Acceptance Criteria: The mean peak area of the new lot should be within a pre-defined acceptance range (e.g., 85-115%) of the mean peak area of the old lot. The %CV for each set of replicates should be within acceptable limits (e.g., <15%).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in our assays?
A1: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to Linifanib but has a different mass due to the deuterium (B1214612) atoms. This allows it to be distinguished by the mass spectrometer. Its primary purpose is to normalize the signal of the analyte (Linifanib) to correct for variability that can occur during sample preparation, injection, and ionization in the mass spectrometer.
Q2: We have just received a new lot of this compound. What steps should we take before using it in our validated bioanalytical method?
A2: Before using a new lot of any critical reagent, including an internal standard, it is essential to perform a lot qualification experiment. This involves comparing the performance of the new lot against the previously qualified lot. The goal is to ensure that the new lot does not introduce any significant changes to the assay's accuracy and precision. Refer to the "Experimental Protocol: Lot-to-Lot Comparison of this compound" section above for a detailed procedure.
Q3: Our this compound signal is consistently low in all samples. What should we investigate?
A3: A consistently low signal for the internal standard across an entire batch often points to a systemic issue. Here is a troubleshooting workflow to follow:
-
Check the IS Solution: Verify the concentration and integrity of your this compound spiking solution. Ensure it was prepared correctly and has not expired or degraded.
-
Review the Sample Preparation Protocol: Confirm that the internal standard was added to all samples at the correct volume. A simple human error, such as using the wrong pipette or an incorrect setting, can lead to this issue.
-
Inspect the LC-MS System:
-
LC System: Check for leaks in the pump, lines, and connections. Ensure the mobile phases are correctly prepared and the flow rate is accurate.
-
Mass Spectrometer: Verify that the correct mass transition (MRM) for this compound is included in the acquisition method and that the instrument is properly tuned and calibrated. Check the ion source for contamination.
-
Q4: Can we use a structural analog instead of this compound as an internal standard?
A4: While a stable isotope-labeled internal standard like this compound is the gold standard and highly recommended, a structural analog can be used if a SIL-IS is not available. However, the structural analog must be thoroughly validated to ensure it mimics the behavior of Linifanib during sample extraction, chromatography, and ionization. It's important to demonstrate that the analog adequately corrects for variability and does not suffer from differential matrix effects compared to the analyte.
Visualizations
Experimental Workflow for this compound Lot Qualification
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of an Analytical Method Using Linifanib-d4
For researchers, scientists, and drug development professionals, the precision and reliability of analytical methods are paramount for generating robust pharmacokinetic and toxicokinetic data. The choice of an appropriate internal standard (IS) is a critical factor in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it directly impacts accuracy and reproducibility. This guide provides a comprehensive comparison of using a stable isotope-labeled (SIL) internal standard, Linifanib-d4, versus a structural analog, Sunitinib, for the bioanalysis of Linifanib (B1684607).
The Advantage of Stable Isotope-Labeled Internal Standards
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. This ensures that any variability introduced during sample preparation or analysis is compensated for, leading to more accurate and precise results.[1] this compound, as a deuterated analog of Linifanib, is chemically and physically almost identical to the parent drug, making it the superior choice for an internal standard.[1][2] In contrast, structural analogs like Sunitinib may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can lead to less reliable data.
Performance Comparison: this compound vs. Sunitinib
While a direct head-to-head published study is unavailable, we can project the performance based on a validated UHPLC-MS/MS method that utilized Sunitinib as the internal standard for Linifanib quantification in rat plasma.[3][4][5] The following table summarizes the reported validation parameters for the method using Sunitinib and illustrates the expected performance improvements when using this compound.
| Validation Parameter | Sunitinib as IS[3][4][5] | Expected Performance with this compound (as IS) |
| Linearity (ng/mL) | 0.40–500 | 0.40–500 |
| Correlation Coefficient (r²) | ≥0.996 | ≥0.998 |
| Intra-day Precision (%RSD) | ≤10.6% | <5% |
| Inter-day Precision (%RSD) | ≤10.6% | <5% |
| Accuracy (%) | 90.9–108.9% | 95.0–105.0% |
| Mean Extraction Recovery | 71.8 ± 9.2% | >95% (Analyte and IS closely matched) |
| Matrix Effect (%CV) | Not explicitly stated, but potential for variability | <5% |
The projected data indicates that using this compound would likely result in significantly better precision and accuracy, with a more consistent extraction recovery that closely matches the analyte. The matrix effect, a common source of variability in LC-MS/MS assays, is expected to be minimized due to the co-elution and identical ionization behavior of Linifanib and its deuterated counterpart.
Linifanib's Mechanism of Action
Linifanib is a multi-targeted receptor tyrosine kinase inhibitor that plays a significant role in cancer therapy by inhibiting key signaling pathways involved in tumor growth and angiogenesis.[6][7] It primarily targets vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors.[6][7] Additionally, it has been shown to inhibit constitutively active FLT3, leading to the induction of apoptosis through the AKT and glycogen (B147801) synthase kinase 3β (GSK3β) pathway.[8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Linifanib | C21H18FN5O | CID 11485656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The multi-targeted receptor tyrosine kinase inhibitor, Linifanib (ABT-869), induces apoptosis through an AKT and Glycogen Synthase Kinase 3β-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The multitargeted receptor tyrosine kinase inhibitor linifanib (ABT-869) induces apoptosis through an Akt and glycogen synthase kinase 3β-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Linifanib using Linifanib-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Linifanib (B1684607) in biological matrices, with a focus on the use of Linifanib-d4 as a stable isotope-labeled (SIL) internal standard. The accurate measurement of Linifanib is crucial for pharmacokinetic, toxicokinetic, and clinical studies. When bioanalysis is performed at different laboratories or using different methods within the same study, cross-validation is essential to ensure data integrity and comparability.[1][2][3][4]
Understanding Cross-Validation in Bioanalysis
Cross-validation is the process of comparing two distinct bioanalytical methods to demonstrate that they provide equivalent results for a given analyte in a specific biological matrix.[1][2] This process is critical to establish inter-laboratory reliability when samples from a single study are analyzed at multiple sites.[3][4] The use of a stable isotope-labeled internal standard like this compound is highly recommended as it closely mimics the analyte's behavior during sample preparation and analysis, thus compensating for variability.[5][6]
Comparison of Validated LC-MS/MS Methods for Linifanib
The following tables summarize the key parameters of published and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the determination of Linifanib. While these studies did not all use this compound, it represents the ideal internal standard for future validations and cross-validations.
Table 1: Comparison of Sample Preparation Methods
| Parameter | Method 1 (UHPLC-MS/MS)[7][8][9] | Method 2 (LC-MS/MS) |
| Biological Matrix | Rat Plasma | Human Plasma |
| Sample Pretreatment | Protein Precipitation (Acetonitrile) | Salting-out Assisted Liquid-Liquid Extraction |
| Internal Standard (IS) | Sunitinib | Not specified in abstract, but a similar compound would be used. |
| Extraction Recovery | ~71.8% for Linifanib | High-throughput, but mean recovery was 18% in a different automated LLE method.[7] |
Table 2: Comparison of Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 (UHPLC-MS/MS)[7][8][9] | Method 2 (LC-MS/MS) |
| LC System | Acquity UPLC BEH™ C18 (50 x 2.1 mm, 1.7 µm) | Not specified in abstract, but a C18 column is common.[10] |
| Mobile Phase | Acetonitrile (B52724):10 mM Ammonium Acetate (60:40, v/v) | Not specified in abstract. |
| Flow Rate | 0.3 mL/min | Not specified in abstract. |
| Run Time | 2.0 min | > 6 min in an earlier method.[7] |
| MS System | Tandem Mass Spectrometer | Tandem Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Not specified in abstract, but positive ESI is common for this class of compounds.[8][11] |
| MRM Transitions (m/z) | Linifanib: 376.05 > 250.97, Sunitinib (IS): 399.12 > 283.02 | Not specified in abstract. |
Table 3: Comparison of Method Validation Parameters
| Parameter | Method 1 (UHPLC-MS/MS)[7][8][9] | Method 2 (LC-MS/MS) |
| Linearity Range | 0.40–500 ng/mL | Not specified in abstract. A similar range would be expected. |
| Correlation Coefficient (r²) | ≥ 0.996 | > 0.99 is generally required.[6] |
| Intra-day Precision (%CV) | ≤ 10.6% | Should not exceed 15% (20% at LLOQ).[2] |
| Inter-day Precision (%CV) | ≤ 10.6% | Should not exceed 15% (20% at LLOQ).[2] |
| Accuracy (% Deviation) | 90.9–108.9% | Mean value should be within 15% of nominal (20% at LLOQ).[2] |
| Lower Limit of Quantification (LLOQ) | 0.40 ng/mL | Dependent on method sensitivity. |
Experimental Protocols
General Protocol for Cross-Validation with this compound
This protocol outlines the steps for cross-validating a bioanalytical method for Linifanib using this compound as the internal standard.
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of Linifanib and this compound in a suitable organic solvent.
-
Prepare calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of Linifanib.
-
Prepare QC samples at low, medium, and high concentrations in the same biological matrix.
-
A working solution of this compound is added to all samples (calibrators, QCs, and study samples) except for blank matrix samples.
-
-
Sample Extraction (Protein Precipitation - adapted from Method 1):
-
To 100 µL of plasma sample, add the internal standard solution (this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Utilize a validated LC-MS/MS method, such as the conditions outlined in Table 2. The method should be able to chromatographically separate Linifanib from any potential interfering substances.
-
Monitor the specific MRM transitions for both Linifanib and this compound.
-
-
Data Analysis and Acceptance Criteria:
-
Analyze three sets of QC samples at low, medium, and high concentrations using both the reference and comparator methods.
-
The mean accuracy of the QC samples determined by the comparator method should be within ±15% of the nominal concentration.
-
The precision (%CV) of the replicate QC samples should not exceed 15%.
-
At least two-thirds of the individual QC results should be within ±15% of the nominal concentration.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Bioanalytical Method Cross-Validation
Caption: Workflow for bioanalytical method cross-validation.
Simplified Signaling Pathway of Linifanib
Linifanib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[12][13] It primarily targets members of the Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) receptor families.[13][14] Additionally, it shows potent activity against tumor cells with mutations in FLT3 and KIT kinases.[12][13] The inhibition of these pathways ultimately suppresses tumor growth by preventing angiogenesis and inducing apoptosis.[12] Furthermore, studies have shown that Linifanib can induce apoptosis through the inhibition of the AKT and Glycogen (B147801) Synthase Kinase 3β (GSK3β) signaling pathway.[15][16]
Caption: Linifanib's mechanism of action on key signaling pathways.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Linifanib | C21H18FN5O | CID 11485656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. The multi-targeted receptor tyrosine kinase inhibitor, Linifanib (ABT-869), induces apoptosis through an AKT and Glycogen Synthase Kinase 3β-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The multitargeted receptor tyrosine kinase inhibitor linifanib (ABT-869) induces apoptosis through an Akt and glycogen synthase kinase 3β-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Linifanib: Assessing Linearity and Range
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative assessment of analytical methodologies for the quantification of Linifanib (B1684607) (ABT-869), a potent receptor tyrosine kinase inhibitor. We will delve into the linearity and range of different analytical techniques, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Linifanib is a promising anti-cancer agent that targets vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, playing a crucial role in inhibiting angiogenesis and tumor growth. To effectively study its pharmacokinetics, efficacy, and safety, robust and validated bioanalytical methods are essential. This guide focuses on the critical validation parameters of linearity and analytical range, comparing a highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with alternative approaches for Linifanib and other relevant tyrosine kinase inhibitors (TKIs).
Comparative Analysis of Analytical Methods
The following table summarizes the key performance characteristics of various analytical methods for the quantification of Linifanib and other TKIs. This allows for a direct comparison of their linear ranges and limits of quantification.
| Analyte | Method | Linear Range (ng/mL) | r² | LLOQ (ng/mL) |
| Linifanib | UPLC-MS/MS | 0.40–500 | >0.995 | 0.40 [1][2] |
| Linifanib | HPLC-FD | 10–500 | N/A | 8.24 [3] |
| Imatinib | HPLC-UV | 50–10,000 | N/A | 50[4] |
| Nilotinib | HPLC-UV | 125–7000 | >0.99 | 125[5] |
| Pazopanib (B1684535) | HPLC-UV | 2000–12,000 | 0.9998 | 820[6] |
| Dasatinib | HPLC-UV | 100–10,000 | N/A | 100[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
UPLC-MS/MS Method for Linifanib Quantification in Rat Plasma[1][2]
This method demonstrates high sensitivity and a wide linear range for the quantification of Linifanib in a biological matrix.
a) Sample Preparation:
-
A simple protein precipitation method is employed.
-
To 100 µL of rat plasma, 200 µL of acetonitrile (B52724) containing the internal standard (Sunitinib, 100 ng/mL) is added.
-
The mixture is vortexed for 1 minute to precipitate proteins.
-
Following centrifugation at 10,000 rpm for 10 minutes, the supernatant is collected for analysis.
b) Chromatographic Conditions:
-
System: Acquity UPLC BEH™ C18 column (50 × 2.1 mm, 1.7 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) (60:40, v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Total Run Time: 2.0 minutes.
c) Mass Spectrometric Conditions:
-
Instrument: Tandem mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Linifanib: m/z 376.05 → 250.97
-
Sunitinib (IS): m/z 399.12 → 283.02
-
HPLC-FD Method for Linifanib Quantification[3]
This method provides an alternative to mass spectrometry, utilizing fluorescence detection.
a) Sample Preparation:
-
The referenced study focuses on bulk and tablet dosage forms, thus a direct dissolution in a suitable solvent is performed. For biological matrices, a liquid-liquid or solid-phase extraction would be necessary to remove interfering substances.
b) Chromatographic Conditions:
-
System: µ-Bondapack CN HPLC column.
-
Mobile Phase: Acetonitrile and water (60:40, v/v).
-
Flow Rate: 1 mL/min.
-
Internal Standard (IS): Quinine sulphate.
c) Fluorescence Detection:
-
Excitation Wavelength: 350 nm.
-
Emission Wavelength: 454 nm.
Workflow and Pathway Visualizations
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical method validation workflow and the signaling pathways targeted by Linifanib.
Caption: A generalized workflow for bioanalytical method validation.
Caption: Simplified signaling pathway inhibited by Linifanib.
Conclusion
The choice of an analytical method for Linifanib quantification depends on the specific requirements of the study. The UPLC-MS/MS method offers superior sensitivity and a lower limit of quantification, making it ideal for pharmacokinetic studies in biological matrices where drug concentrations can be very low.[1][2] In contrast, HPLC-based methods, while potentially less sensitive, can be more accessible and cost-effective for routine analysis, particularly for in-vitro studies or quality control of pharmaceutical formulations.[3]
For researchers requiring high sensitivity for trace-level quantification in complex biological fluids, the UPLC-MS/MS method is the recommended approach. For applications where slightly higher detection limits are acceptable and cost or instrument availability are primary considerations, an HPLC method with fluorescence or UV detection can be a viable alternative. The data and protocols presented in this guide provide a solid foundation for selecting and implementing a suitable analytical method for the quantification of Linifanib.
References
- 1. Routine therapeutic drug monitoring of tyrosine kinase inhibitors by HPLC-UV or LC-MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. A new HPLC-UV validated method for therapeutic drug monitoring of tyrosine kinase inhibitors in leukemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Drug Monitoring in Oncohematological Patients: A Fast and Accurate HPLC-UV Method for the Quantification of Nilotinib in Human Plasma and Its Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH guidelines-compliant HPLC-UV method for pharmaceutical quality control and therapeutic drug monitoring of the multi-targeted tyrosine kinase inhibitor pazopanib [scielo.org.za]
Determining Analytical Limits: A Comparison Guide for Linifanib Quantification
For researchers, scientists, and professionals in drug development, establishing robust and sensitive bioanalytical methods is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for the tyrosine kinase inhibitor Linifanib (B1684607), benchmarked against other drugs in its class. Detailed experimental protocols and visual workflows are presented to support methods validation and implementation.
Performance Benchmarks: LOD and LOQ of Linifanib and Comparators
The sensitivity of an analytical method is defined by its ability to reliably detect and quantify an analyte at low concentrations. For Linifanib, a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method has established a lower limit of quantification (LLOQ) of 0.40 ng/mL in rat plasma.[1][2][3] While the limit of detection (LOD) was not explicitly stated in this study, it is generally accepted in bioanalytical method validation that the LOD is approximately one-third of the LLOQ, based on signal-to-noise ratios (S/N ≥ 3 for LOD and S/N ≥ 10 for LLOQ).[4][5] This would suggest an estimated LOD of approximately 0.13 ng/mL for this UHPLC-MS/MS method for Linifanib.
For comparative purposes, the table below summarizes the LOD and LOQ values for Linifanib and other prominent tyrosine kinase inhibitors, as determined by various analytical techniques.
| Analyte | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ/LLOQ) |
| Linifanib | UHPLC-MS/MS | Rat Plasma | ~0.13 ng/mL (estimated) | 0.40 ng/mL |
| Sorafenib | UPLC-MS/MS | Human Plasma | 0.003 - 0.11 ng/mL | 0.01 - 0.37 ng/mL |
| Sorafenib | RP-HPLC | --- | 0.7466 µg/mL | 2.3300 µg/mL |
| Sunitinib | LC-MS/MS | Human Plasma | --- | 0.2 ng/mL |
| Sunitinib | Spectrophotometry | Pharmaceutical Dosage Forms | --- | 1-2 µg/mL |
| Axitinib | LC-MS/MS | Human Plasma | --- | 0.5 ng/mL |
| Gefitinib | LC-MS/MS | Human Plasma | 10 ng/mL | 20 ng/mL |
| Imatinib | LC-MS/MS | Human Plasma | --- | 50 ng/mL |
| Dacomitinib | LC-MS/MS | Rat Liver Microsomes | 0.35 ng/mL | 1.1 ng/mL |
Experimental Protocols
The following is a detailed methodology for the determination of Linifanib in a biological matrix, based on a validated UHPLC-MS/MS method.
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of plasma sample, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., Sunitinib).
-
Vortex the mixture for 5 minutes to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the UHPLC-MS/MS system.
UHPLC-MS/MS Instrumentation and Conditions
-
UHPLC System: Acquity UPLC BEH™ C18 column (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) (60:40, v/v)
-
Flow Rate: 0.3 mL/min (isocratic elution)
-
Mass Spectrometer: Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Ionization Mode: Positive
-
Detection: Multiple Reaction Monitoring (MRM)
-
Linifanib Transition: m/z 376.05 > 250.97
-
Internal Standard (Sunitinib) Transition: m/z 399.12 > 283.02
-
Method Validation: Determining LOD and LOQ
The limit of detection (LOD) and limit of quantification (LOQ) are determined based on the signal-to-noise ratio (S/N).
-
LOD: The lowest concentration of the analyte that produces a peak with a signal-to-noise ratio of at least 3.
-
LLOQ (Lower Limit of Quantification): The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy (typically, precision within 20% and accuracy within 80-120%). This corresponds to a signal-to-noise ratio of at least 10.
To determine these values, a series of dilutions of a known concentration of Linifanib are prepared and analyzed. The S/N ratio for each concentration is calculated, and the LOD and LLOQ are established based on the criteria above.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the determination of LOD and LOQ for Linifanib.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips | Separation Science [sepscience.com]
- 5. altabrisagroup.com [altabrisagroup.com]
Evaluating the Precision and Accuracy of Linifanib Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the reliable quantification of therapeutic agents is paramount. This guide provides a comparative overview of analytical methods for the determination of Linifanib (B1684607) (ABT-869), a potent receptor tyrosine kinase inhibitor. We will delve into the precision and accuracy of these assays, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Linifanib is a multi-targeted inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, playing a crucial role in angiogenesis and tumor cell proliferation.[1][2][3] Accurate measurement of Linifanib concentrations in biological matrices is essential for pharmacokinetic, toxicokinetic, and efficacy studies. This guide will focus on the performance of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method, with a brief comparison to other reported techniques.
Comparative Performance of Linifanib Assays
The following table summarizes the key performance characteristics of a validated UHPLC-MS/MS method for the quantification of Linifanib in rat plasma.[2][4] This method demonstrates high sensitivity, precision, and accuracy, making it a robust choice for bioanalytical studies.
| Parameter | UHPLC-MS/MS Method |
| Linear Range | 0.40 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.40 ng/mL |
| Intra-day Precision (%CV) | ≤ 10.6% |
| Inter-day Precision (%CV) | ≤ 10.4% |
| Intra-day Accuracy (%) | 90.9 - 108.9% |
| Inter-day Accuracy (%) | 92.8 - 106.8% |
| Mean Recovery | 71.8 ± 9.2% |
Table 1: Performance characteristics of a validated UHPLC-MS/MS assay for Linifanib in rat plasma.
Other reported methods for Linifanib determination include a 96-microwell plate assay with a fluorescence reader (MWP-FR) and High-Performance Liquid Chromatography with fluorescence detection (HPLC-FD). While these methods offer high throughput, the linear range of the MWP-FR method is 1-12 µ g/well and the HPLC-FD method is 10-500 ng/mL. The UHPLC-MS/MS method offers superior sensitivity with an LLOQ of 0.40 ng/mL.
Experimental Protocols
A detailed understanding of the experimental methodology is critical for reproducing and validating these findings.
UHPLC-MS/MS Method for Linifanib in Rat Plasma
1. Sample Preparation:
-
A simple protein precipitation method is used for plasma sample preparation.
-
To 100 µL of plasma, 200 µL of acetonitrile (B52724) containing the internal standard (Sunitinib) is added.
-
The mixture is vortexed and then centrifuged to precipitate proteins.
-
The supernatant is collected for analysis.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH™ C18 (50 × 2.1 mm, 1.7 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile and 10 mM Ammonium Acetate (60:40, v/v)
-
Flow Rate: 0.3 mL/min
-
Total Run Time: 2.0 minutes
3. Mass Spectrometric Conditions:
-
Instrument: Tandem Mass Spectrometer with an electrospray ionization (ESI) source in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM)
-
Monitored Transitions:
-
Linifanib: m/z 376.05 > 250.97
-
Sunitinib (Internal Standard): m/z 399.12 > 283.02
-
Visualizing the Mechanism and Workflow
To better understand the context of Linifanib analysis, the following diagrams illustrate its signaling pathway and the experimental workflow of the UHPLC-MS/MS assay.
Caption: Linifanib inhibits VEGFR and PDGFR, affecting downstream signaling.
Caption: Workflow for Linifanib quantification by UHPLC-MS/MS.
Conclusion
The presented UHPLC-MS/MS method provides a highly sensitive, precise, and accurate assay for the quantification of Linifanib in plasma. Its performance, as detailed in this guide, makes it a reliable and robust method for supporting pharmacokinetic and toxicokinetic studies in drug development. While other high-throughput methods exist, the superior sensitivity of the UHPLC-MS/MS assay is a critical advantage for studies requiring low-level quantification. The detailed experimental protocol and workflow diagrams provided herein should serve as a valuable resource for researchers in the field.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linifanib | C21H18FN5O | CID 11485656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Linifanib-d4 in Biological Matrices
The stability of an internal standard is a critical parameter in bioanalytical method validation, ensuring accurate and reproducible quantification of the analyte. This guide provides a comprehensive overview of the stability of linifanib-d4, a deuterated analog of the tyrosine kinase inhibitor linifanib (B1684607), in various biological matrices. The data presented here is based on the stability studies of linifanib, serving as a reliable surrogate for its deuterated counterpart, as minor structural modifications like deuteration are unlikely to significantly impact chemical stability under typical bioanalytical conditions.
Alternative Internal Standard: Sunitinib (B231)
For the quantification of linifanib in biological samples, sunitinib has been successfully employed as an internal standard.[1][2][3] Sunitinib is another tyrosine kinase inhibitor and shares structural similarities with linifanib, making it a suitable alternative for chromatographic and mass spectrometric analysis. The selection of an appropriate internal standard is crucial and should be based on its ability to mimic the analyte's behavior during sample preparation and analysis.
Quantitative Stability Data
The stability of linifanib has been rigorously evaluated in rat plasma under various storage and handling conditions. The results, summarized in the table below, demonstrate the compound's stability, with deviations from the nominal concentration well within the acceptable limits of ±15%.
| Stability Test | Matrix | Concentration Levels (ng/mL) | Duration | Temperature | Stability (% Nominal) | Reference |
| Freeze-Thaw | Rat Plasma | Low QC (1.28), High QC (425) | 3 cycles | -80°C to Room Temp. | 95.3% - 103.1% | [1] |
| Short-Term | Rat Plasma | Low QC (1.28), High QC (425) | ~6 hours | Ambient | 96.9% - 104.7% | [1] |
| Long-Term | Rat Plasma | Low QC (1.28), High QC (425) | 30 days | -80°C ± 10°C | 94.5% - 102.4% | [1] |
| Post-Preparative | Reconstituted Samples | Low QC (1.28), High QC (425) | ~48 hours | 10°C (Autosampler) | 97.6% - 105.5% | [1] |
Experimental Protocols
The following protocols detail the methodologies used to assess the stability of linifanib in rat plasma. These procedures are directly applicable to the stability testing of this compound.
Sample Preparation
-
Stock Solution Preparation: A stock solution of linifanib was prepared by dissolving the compound in a suitable organic solvent.
-
Spiking into Matrix: The stock solution was spiked into blank rat plasma to achieve the desired low and high-quality control (QC) concentrations.
Stability Assessment
-
Freeze-Thaw Stability: Aliquots of the spiked plasma samples at low and high QC levels were subjected to three freeze-thaw cycles.[1] The samples were frozen at -80°C and thawed unassisted at room temperature.[1] After the third cycle, the samples were processed and analyzed.
-
Short-Term (Bench-Top) Stability: Spiked plasma samples (low and high QC) were kept at ambient temperature for approximately 6 hours before being processed and analyzed.[1]
-
Long-Term Stability: The long-term stability of linifanib in plasma was assessed by storing spiked QC samples at approximately -80°C for 30 days.[1] Following storage, the samples were processed and analyzed.
-
Post-Preparative (Autosampler) Stability: The stability of the processed samples was evaluated by storing the reconstituted QC samples in the autosampler at 10°C for approximately 48 hours before analysis.[1]
Sample Analysis
The concentration of linifanib in the stability samples was determined using a validated UHPLC-MS/MS method. The deviation of the mean measured concentration from the nominal concentration was calculated to assess stability.
Experimental Workflow
The following diagram illustrates the general workflow for conducting stability testing of this compound in biological matrices.
Caption: Workflow for stability testing of this compound.
References
- 1. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating Linifanib Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like Linifanib (B1684607) is paramount. This guide provides a comprehensive comparison of published analytical methods for the quantification of Linifanib, supported by experimental data and detailed protocols to aid in the selection of the most suitable methodology for your research needs.
Linifanib (ABT-869) is a potent, orally active inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinases, which are crucial mediators of tumor angiogenesis and proliferation.[1][2][3][4][5] The robust and reliable quantification of Linifanib in biological matrices is essential for pharmacokinetic and toxicokinetic studies. This guide compares the performance of various analytical techniques, primarily focusing on Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), alongside other spectrophotometric and spectrofluorimetric methods.
Comparative Analysis of Quantification Methods
The following table summarizes the key performance parameters of different analytical methods developed and validated for the quantification of Linifanib. This allows for a direct comparison of their linearity, sensitivity, precision, and accuracy.
| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| UHPLC-MS/MS | Rat Plasma | 0.40 - 500 | 0.40 | ≤ 10.6 | ≤ 10.6 | 90.9 - 108.9 | [1][2] |
| Spectrofluorimetry | Bulk & Tablets | 300 - 2000 | 275 | - | - | - | [6] |
| 96-microwell Spectrophotometry | Bulk & Tablets | 2000 - 100,000 (μ g/well ) | 3.96 (μ g/well ) | 0.64 - 1.46 | 0.85 - 1.78 | - | [7] |
Signaling Pathway of Linifanib
Linifanib exerts its anti-cancer effects by inhibiting key signaling pathways involved in angiogenesis and tumor cell growth. The diagram below illustrates the mechanism of action of Linifanib, targeting the VEGF and PDGF receptors.
Experimental Workflow for Linifanib Quantification
The following diagram outlines a typical experimental workflow for the quantification of Linifanib in a biological matrix using UHPLC-MS/MS, from sample preparation to data analysis.
Detailed Experimental Protocols
This section provides a detailed protocol for a validated UHPLC-MS/MS method for the quantification of Linifanib in rat plasma.[1][2]
Sample Preparation
-
Internal Standard Spiking : To 50 µL of rat plasma, add the internal standard (IS), Sunitinib.
-
Protein Precipitation : Add acetonitrile (B52724) to the plasma sample to precipitate proteins. Acidification with formic acid prior to the addition of acetonitrile can enhance recovery.[2]
-
Vortexing and Centrifugation : Vortex the mixture to ensure thorough mixing, followed by centrifugation to pellet the precipitated proteins.
-
Supernatant Collection : Carefully transfer the supernatant to a clean tube for analysis.
UHPLC-MS/MS Conditions
-
UHPLC System : Acquity UPLC BEH™ C18 column (50 x 2.1 mm, 1.7 µm).[1][2]
-
Mobile Phase : An isocratic mobile phase consisting of acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) (60:40, v/v).[1][2]
-
Mass Spectrometer : Tandem mass spectrometer with an electrospray ionization (ESI) source in positive mode.[1][2]
-
Detection : Multiple Reaction Monitoring (MRM) was used for detection. The monitored transitions were m/z 376.05 > 250.97 for Linifanib and m/z 399.12 > 283.02 for the internal standard, Sunitinib.[1][2]
Method Validation
The method was validated for selectivity, linearity, accuracy, precision, recovery, and stability according to bioanalytical method validation guidelines.[1][2]
-
Selectivity : Assessed by analyzing blank plasma from different sources to ensure no endogenous interferences at the retention times of Linifanib and the IS.[2]
-
Linearity : Calibration curves were linear over the concentration range of 0.40–500 ng/mL, with a correlation coefficient (r²) of ≥0.996.[2]
-
Precision and Accuracy : The intra- and inter-day precision was found to be ≤10.6%, with accuracy ranging from 90.9% to 108.9%.[1][2]
-
Recovery : The mean percentage recovery for Linifanib was 71.8 ± 9.2%, and for the IS was 75.1%.[2]
Conclusion
The UHPLC-MS/MS method stands out as a highly sensitive, specific, and rapid technique for the quantification of Linifanib in biological matrices, making it well-suited for pharmacokinetic studies.[1][2] While spectrophotometric and spectrofluorimetric methods offer simpler and more accessible alternatives for bulk and pharmaceutical formulations, they may lack the sensitivity and selectivity required for bioanalytical applications. The choice of method should be guided by the specific requirements of the study, including the nature of the sample, the required sensitivity, and the available instrumentation. This guide provides the necessary data and protocols to make an informed decision for the accurate and reliable quantification of Linifanib.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exposure-response (safety) analysis to identify linifanib dose for a Phase III study in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linifanib Versus Sorafenib in Patients With Advanced Hepatocellular Carcinoma: Results of a Randomized Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Charge-Transfer Complex of Linifanib with 2,3-dichloro-3,5-dicyano-1,4-benzoquinone: Synthesis, Spectroscopic Characterization, Computational Molecular Modelling and Application in the Development of Novel 96-microwell Spectrophotometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Linifanib-d4 in Clinical Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance characteristics of Linifanib-d4 as an internal standard for the quantification of linifanib (B1684607) in clinical samples. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results. While specific validated method data for this compound is not publicly available, this guide presents representative performance characteristics based on established LC-MS/MS methods for linifanib and other tyrosine kinase inhibitors in human plasma.
Comparison of Analytical Methods
The primary method for quantifying linifanib in clinical samples is LC-MS/MS. The key variable in method performance often lies in the choice of the internal standard (IS). A stable isotope-labeled IS like this compound is considered the most suitable choice. An alternative approach involves using a structurally similar molecule as the IS.
| Performance Characteristic | LC-MS/MS with this compound (IS) (Representative) | LC-MS/MS with Alternative IS (e.g., Quizartinib) |
| Linearity Range | 5 - 1000 ng/mL | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | Not explicitly stated, but linearity is confirmed |
| Intra-day Precision (%CV) | < 15% | < 11.9% |
| Inter-day Precision (%CV) | < 15% | < 11.9% |
| Intra-day Accuracy (%Bias) | ± 15% | 86.7% to 92.5% |
| Inter-day Accuracy (%Bias) | ± 15% | 86.7% to 92.5% |
| Matrix Effect | Minimal and compensated by IS | Not explicitly stated |
| Recovery | Consistent and reproducible | Not explicitly stated |
Experimental Protocols
Below are detailed methodologies for a representative LC-MS/MS assay for the quantification of linifanib in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and this compound internal standard working solution at room temperature.
-
Vortex plasma samples to ensure homogeneity.
-
To 100 µL of each plasma sample (calibrator, quality control, or unknown), add 20 µL of this compound working solution (concentration will depend on the specific assay, but a common practice is to use a concentration in the mid-range of the calibration curve).
-
Add 300 µL of acetonitrile (B52724) (protein precipitation agent) to each sample.
-
Vortex mix each sample for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and IS, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Linifanib: The precursor ion (Q1) would be the protonated molecule [M+H]⁺, and the product ion (Q3) would be a specific fragment ion.
-
This compound: The precursor ion (Q1) would be the protonated deuterated molecule [M+D+H]⁺, and the product ion (Q3) would be the corresponding fragment ion.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
-
Signaling Pathway and Experimental Workflow
Linifanib is a multi-targeted receptor tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), key drivers of tumor angiogenesis.
Caption: Linifanib inhibits VEGFR and PDGFR signaling pathways.
Caption: Bioanalytical workflow for linifanib quantification.
Justification for Using a Deuterated Internal Standard: A Comparative Guide Featuring Linifanib-d4
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data in bioanalysis is paramount. The choice of an internal standard (IS) is a critical decision that directly impacts the reliability of results, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides an objective comparison of deuterated internal standards, using Linifanib-d4 as a prime example, against non-deuterated alternatives, supported by established scientific principles and experimental methodologies.
The Gold Standard: Deuterated Internal Standards
In the landscape of regulated bioanalysis, stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard, with deuterated standards being a prominent category.[1][2] A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[2][3] This subtle modification in mass allows the mass spectrometer to distinguish between the analyte and the IS, while their physicochemical properties remain nearly identical.[2][4] This near-identical nature is the cornerstone of their superior performance.
The primary role of an internal standard is to compensate for variability that can occur during sample preparation, extraction, and analysis.[1][5] An ideal IS should mimic the analyte's behavior throughout the entire analytical process.[5] Deuterated standards achieve this with exceptional fidelity, co-eluting with the analyte and experiencing the same matrix effects, ionization suppression or enhancement, and extraction recovery.[6][7] This co-elution ensures the most accurate correction for these potential sources of error.[7]
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
While a structural analog internal standard (a different chemical entity structurally similar to the analyte) can be used, its physicochemical properties can differ significantly from the analyte.[2][8] These differences can lead to variations in chromatographic retention time, extraction efficiency, and ionization response, resulting in less reliable data.[2][8] The European Medicines Agency (EMA) has noted that over 90% of submissions to their agency have incorporated SIL-IS in supportive assay validations, highlighting the regulatory preference for this approach.[6]
The following table summarizes the key performance differences between a deuterated internal standard like this compound and a non-deuterated (structural analog) internal standard.
| Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated (Analog) Internal Standard | Justification |
| Accuracy (% Bias) | Typically within ±5%[4] | Can exceed ±15%[4] | Superior compensation for matrix effects and recovery variations leads to higher accuracy.[4] |
| Precision (%CV) | Typically <10%[4] | Can be >15%[4] | Closer tracking of the analyte's behavior throughout the analytical process results in better precision.[4] |
| Matrix Effect Compensation | Effectively compensated (<5% difference between analyte and IS)[4] | Inconsistent compensation (can be >20% difference)[4] | Near-identical physicochemical properties ensure that both the analyte and the IS are affected by matrix components in the same way.[4][6] |
| Extraction Recovery Variability (%CV) | Low (<10%)[4] | Higher (>15%)[4] | The deuterated IS reliably tracks the analyte's recovery throughout sample preparation.[4] |
| Chromatographic Retention Time | Co-elutes with the analyte[9] | May have a different retention time | Co-elution is critical for accurate compensation of matrix effects that can vary across the chromatogram.[2] |
| Regulatory Acceptance | Widely accepted and often preferred by regulatory agencies like the EMA.[5][6] | May require more extensive validation to prove its suitability. | The reliability of data from methods using deuterated standards is generally higher.[5] |
Experimental Protocol: Comparative Validation of Linifanib (B1684607) Quantification using this compound and a Structural Analog IS
To empirically demonstrate the superiority of a deuterated internal standard, a validation study can be performed. The following protocol outlines a head-to-head comparison of this compound and a hypothetical structural analog internal standard for the quantification of Linifanib in human plasma using a UHPLC-MS/MS method.[10]
Objective: To compare the accuracy, precision, and matrix effect compensation of this compound versus a structural analog IS for the quantification of Linifanib in human plasma.
Materials:
-
Linifanib reference standard
-
This compound internal standard
-
Structural Analog internal standard
-
Control human plasma (from at least 6 different sources)
-
UHPLC-MS/MS system
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Linifanib, this compound, and the structural analog IS in an appropriate organic solvent (e.g., DMSO).
-
Prepare working solutions of Linifanib for calibration standards and quality control (QC) samples by diluting the stock solution.
-
Prepare separate working solutions of this compound and the structural analog IS at a constant concentration.
-
-
Sample Preparation (Protein Precipitation):
-
For each sample, aliquot 100 µL of human plasma.
-
Add 10 µL of the respective internal standard working solution (this compound or the structural analog IS).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the mobile phase.
-
-
UHPLC-MS/MS Analysis:
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.[10]
-
Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) (60:40, v/v) at a flow rate of 0.3 mL/min.[10]
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions:
-
Linifanib: m/z 376.05 > 250.97[10]
-
This compound: m/z 380.05 > 254.97 (hypothetical, assuming +4 Da shift)
-
Structural Analog IS: To be determined based on its structure.
-
-
-
Data Analysis and Comparison:
-
Accuracy and Precision: Analyze calibration standards and QC samples (low, medium, and high concentrations) in six replicates for each IS. Calculate the accuracy (% bias) and precision (%CV).
-
Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set A: Analyte and IS in neat solution.
-
Set B: Blank plasma extract spiked with analyte and IS post-extraction.
-
Set C: Plasma from six different sources spiked with analyte and IS before extraction.
-
-
Calculate the matrix factor (MF) for each of the six plasma sources for both IS methods: MF = (Peak area in Set B) / (Peak area in Set A).
-
Calculate the IS-normalized MF. A lower coefficient of variation (%CV) for the IS-normalized MF across the different plasma sources indicates better compensation for matrix effects.[8]
-
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the logical justification for using a deuterated standard, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Decision logic for internal standard selection.
Linifanib's Mechanism of Action: A Brief Overview
Linifanib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets members of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families.[11][12][13] It also shows potent activity against FMS-like tyrosine kinase 3 (FLT3), particularly in cases of internal tandem duplication (ITD) mutations, which are common in acute myeloid leukemia (AML).[14][15] By inhibiting these RTKs, Linifanib blocks downstream signaling pathways involved in tumor cell proliferation, angiogenesis, and survival.[14][16] Key downstream pathways affected include the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.[14]
Caption: Simplified signaling pathway of Linifanib.
Conclusion
The use of a deuterated internal standard like this compound is strongly justified for bioanalytical methods requiring high accuracy, precision, and reliability. While the initial cost of a stable isotope-labeled standard may be higher than that of a structural analog, the investment is offset by the generation of more robust and defensible data, reduced instances of failed analytical runs, and faster method development.[6] For researchers and drug development professionals, employing a deuterated internal standard is a critical step in ensuring the integrity of pharmacokinetic, toxicokinetic, and other quantitative bioanalytical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated Compounds [simsonpharma.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Linifanib | C21H18FN5O | CID 11485656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. The multi-targeted receptor tyrosine kinase inhibitor, Linifanib (ABT-869), induces apoptosis through an AKT and Glycogen Synthase Kinase 3β-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The multitargeted receptor tyrosine kinase inhibitor linifanib (ABT-869) induces apoptosis through an Akt and glycogen synthase kinase 3β-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of Linifanib-d4: A Guide for Laboratory Professionals
For Immediate Release – This document provides crucial safety and logistical information for the proper disposal of Linifanib-d4, a deuterated analog of the multi-targeted receptor tyrosine kinase inhibitor, Linifanib (B1684607). Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring compliance with regulatory standards. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Pre-Disposal and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Respiratory Protection: A dust respirator is recommended. All handling should ideally be performed in a laboratory fume hood.
-
Hand Protection: Wear suitable protective gloves.
-
Eye Protection: Safety glasses or chemical goggles should be worn, especially if there is a risk of splashing.
-
Skin and Body Protection: An appropriate lab coat or protective clothing is necessary to prevent skin exposure.
Always wash hands thoroughly after handling the compound. Contaminated clothing should be removed immediately and laundered before reuse. Avoid eating, drinking, or smoking in areas where this compound is handled.
Step-by-Step Disposal Protocol
The following steps outline the recommended procedure for the disposal of this compound waste. These guidelines are based on the safety data sheets of the parent compound, Linifanib, and represent best practices for chemical waste management.
-
Waste Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated and clearly labeled waste container.
-
This container must be separate from general laboratory waste.
-
-
Waste Container Requirements:
-
The waste container must be made of a material compatible with the chemical and any solvents used.
-
It must be securely sealed to prevent leaks or spills.
-
The container must be clearly labeled with the name of the chemical waste (i.e., "this compound Waste") and appropriate hazard symbols.
-
-
Disposal Method:
-
This compound waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.[1]
-
Do not dispose of this compound with household garbage.[2]
-
Do not allow the product to reach the sewage system or any water source.[2]
-
Engage a licensed professional waste disposal service for the collection and disposal of the chemical waste.
-
-
Decontamination of Spills:
-
In the event of a spill, clean the area immediately.
-
Absorb any liquid spills with an inert, finely-powdered material such as diatomite or universal binders.[1]
-
Sweep up any solid spills carefully to avoid dust formation.
-
Place all contaminated materials into a suitable, labeled container for disposal.[3]
-
Decontaminate the spill site with a 10% caustic solution or by scrubbing with alcohol, and ensure the area is well-ventilated.
-
Quantitative Data
At present, there is no publicly available, specific quantitative data, such as permissible concentration limits for the disposal of this compound. The guiding principle is to treat it as a hazardous chemical waste and dispose of it through a certified chemical waste handler.
Linifanib's Mechanism of Action: A Visual Guide
Linifanib is a potent inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinases. Its mechanism of action involves blocking the signaling pathways that lead to tumor angiogenesis and cell proliferation. The diagram below illustrates the simplified signaling pathway inhibited by Linifanib.
Caption: Simplified signaling pathway of VEGFR and PDGFR, which is inhibited by Linifanib.
Experimental Protocol: In Vitro Proliferation Assay
The following is a representative protocol for an in vitro proliferation assay to assess the effect of Linifanib on cancer cell lines, a key experiment in its characterization.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Linifanib in a relevant cancer cell line (e.g., MV4-11, a human leukemia cell line with a constitutively active form of Flt3).
Materials:
-
MV4-11 cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Linifanib stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., AlamarBlue® or MTT)
-
Plate reader (spectrophotometer or fluorometer)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
Procedure:
-
Cell Seeding:
-
Culture MV4-11 cells in RPMI-1640 with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells in the logarithmic growth phase and determine cell viability and count.
-
Seed the cells into 96-well plates at a density of approximately 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of Linifanib from the stock solution in the culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest Linifanib dilution.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Linifanib or the vehicle control.
-
Incubate the plates for 72 hours.
-
-
Proliferation Assessment (using AlamarBlue®):
-
Add 10 µL of AlamarBlue® reagent to each well.
-
Incubate the plates for 4-6 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the Linifanib concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
By providing this comprehensive guide, we aim to enhance laboratory safety and operational efficiency for our valued customers in the research and development community.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The multitargeted receptor tyrosine kinase inhibitor linifanib (ABT-869) induces apoptosis through an Akt and glycogen synthase kinase 3β-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The multi-targeted receptor tyrosine kinase inhibitor, Linifanib (ABT-869), induces apoptosis through an AKT and Glycogen Synthase Kinase 3β-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Linifanib-d4
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Linifanib-d4. The following procedures are designed to ensure the safe handling, use, and disposal of this potent compound, minimizing exposure and ensuring a secure laboratory environment.
Hazard Identification and Safety Precautions
This compound is the deuterated form of Linifanib, a potent inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors. While specific safety data for the deuterated form is not extensively available, the safety precautions for Linifanib should be strictly followed due to their chemical similarity.
Linifanib is classified as harmful if swallowed and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, handling requires stringent safety measures to prevent exposure.
GHS Hazard Statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Required Equipment | Specifications |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must provide a complete seal around the eyes. A face shield should be used in conjunction with goggles when there is a splash hazard. |
| Skin Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised for handling concentrated solutions or for prolonged tasks. |
| Lab coat | A fully buttoned lab coat, preferably one that is disposable or dedicated to potent compound work, should be worn. | |
| Respiratory Protection | NIOSH/MSHA-approved respirator or fume hood | For handling powders or creating aerosols, a certified respirator with an appropriate cartridge is necessary. All work with solid this compound should be conducted in a certified chemical fume hood. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound is essential to maintain a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation and Area Designation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure that a safety shower and eye wash station are readily accessible.
-
Assemble all necessary materials, including PPE, weighing paper, spatulas, and waste containers, before handling the compound.
-
-
Weighing and Aliquoting:
-
All weighing of solid this compound must be performed in a chemical fume hood.
-
Use disposable weighing boats or paper to avoid contamination of balances.
-
Handle with care to prevent the generation of dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
Cap vials and containers securely.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces in the designated handling area with a suitable deactivating solution (e.g., a dilute bleach solution followed by a water rinse, or as recommended by your institution's safety office).
-
Carefully remove and dispose of all single-use PPE in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill and Emergency Procedures
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Gently collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Disposal Plan
All waste contaminated with this compound, including unused compound, empty containers, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and chemically compatible container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Operational Workflow for Handling and Disposal
The following diagram illustrates the complete workflow for handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
